Amino-PEG12-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amino-PEG12-Boc: A Technical Guide to a Versatile Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Introduction to Amino-PEG12-Boc
This compound is a heterobifunctional linker molecule integral to the advancement of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation. It features a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, providing a flexible, hydrophilic spacer. One terminus of the PEG chain is functionalized with a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection is crucial for controlled, stepwise chemical synthesis, as it can be readily removed under mild acidic conditions to reveal a reactive primary amine.
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1]
Primary Function: A Bridge for Targeted Protein Degradation
The principal role of this compound is to serve as a flexible linker in the architecture of a PROTAC molecule.[1][2][3] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The PEG12 chain of this compound provides the necessary length and flexibility for the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
The hydrophilic nature of the PEG linker enhances the solubility and bioavailability of the resulting PROTAC molecule, which is often a critical challenge in drug development.[4] The defined length of the PEG12 chain allows for precise control over the distance between the two ends of the PROTAC, a crucial factor in optimizing the efficiency of ternary complex formation and subsequent protein degradation.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data for this compound and related derivatives, providing a comparative overview for researchers.
| Property | This compound | N-Boc-PEG12-alcohol | Amino-PEG12-acid |
| Molecular Formula | C31H63NO14 | C29H59NO14 | C27H55NO14 |
| Molecular Weight | 673.83 g/mol [1] | 645.8 g/mol [5] | 617.7 g/mol [6] |
| CAS Number | 1383814-00-3[1][7] | 159156-95-3[5] | 1415408-69-3[6] |
| Appearance | Solid-Liquid Mixture[1] | - | - |
| Color | Colorless to light yellow[1] | - | - |
| Purity | >98% (typical) | 98%[5] | 98%[6] |
| Solubility | DMSO (100 mg/mL)[1] | Water, DMSO, DCM, DMF | Water, DMSO, DMF[6] |
| Storage Conditions | -20°C, protect from light[1] | -20°C[5] | -20°C[6] |
Experimental Protocols
While specific, detailed protocols for the direct use of this compound are often proprietary, the following generalized methodologies outline the key experimental steps for its application in PROTAC synthesis and bioconjugation.
General Protocol for PROTAC Synthesis using a Boc-Protected Amine-PEG Linker
This protocol describes a two-step process involving the deprotection of the Boc group followed by amide bond formation.
Step 1: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine-PEG linker (e.g., this compound) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
Step 2: Amide Coupling to an E3 Ligase Ligand
-
Dissolution: Dissolve the deprotected amine-PEG linker and the carboxylic acid-functionalized E3 ligase ligand in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
General Protocol for Bioconjugation to a Protein
This protocol outlines the conjugation of a PEG linker to a protein via its primary amines (e.g., lysine (B10760008) residues).
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer, typically a phosphate (B84403) buffer (PBS) at a pH of 7.2-8.0.
-
Linker Activation: Activate the carboxylic acid terminus of a deprotected Amino-PEG12-linker (forming Amino-PEG12-acid) to an N-hydroxysuccinimide (NHS) ester using EDC and NHS.
-
Conjugation Reaction: Add the activated PEG-NHS ester to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, highlighting the role of the linker.
Experimental Workflow: PROTAC Synthesis
Caption: A representative workflow for the synthesis of a PROTAC molecule.
References
- 1. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prezi.com [prezi.com]
- 4. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Amino-PEG12-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG12-Boc, a heterobifunctional linker widely utilized in pharmaceutical research and development. The document details its chemical structure, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols for its use and diagrams illustrating its structure and function are included to support researchers in their drug discovery efforts.
Core Chemical and Physical Properties
This compound, systematically named tert-butyl 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] It features a primary amine group at one terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, separated by a 12-unit ethylene (B1197577) glycol chain. This structure imparts desirable properties for its use as a linker in bioconjugation. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential and specific conjugation to two different molecules.[2]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1383814-00-3 |
| Molecular Formula | C31H63NO14 |
| Molecular Weight | 673.83 g/mol [2] |
| Exact Mass | 673.4200 g/mol [1] |
| Appearance | Colorless to light yellow solid-liquid mixture[2] |
| Purity | Typically ≥95% or ≥98%[1][2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL)[2] |
| Storage Conditions | Long-term storage at -20°C, protected from light. For solutions in solvent, -80°C is recommended.[2] |
Chemical Structure
The structure of this compound is characterized by its linear PEG backbone, which provides flexibility and hydrophilicity. The terminal primary amine is a nucleophile that can react with electrophilic groups such as carboxylic acids (often activated as NHS esters) or aldehydes. The other end is a carboxylic acid protected as a tert-butyl ester, which is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation.
References
The Strategic Role of Amino-PEG12-Boc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two key ligands: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3] Connecting these two is a chemical linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their favorable physicochemical properties. This guide focuses on the specific role and application of Amino-PEG12-Boc, a widely used PEG-based linker in PROTAC development.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring a 12-unit polyethylene glycol chain. This structure provides a balance of hydrophilicity and a defined length, which are crucial for optimizing PROTAC performance. The key features of this compound include:
-
PEG Chain (12 units): The repeating ethylene (B1197577) glycol units impart significant hydrophilicity to the PROTAC molecule. This is advantageous as many POI and E3 ligase ligands are hydrophobic, and the resulting PROTAC can have poor aqueous solubility.[3] Improved solubility enhances the molecule's suitability for biological assays and can improve its pharmacokinetic profile.[3] The flexible nature of the PEG chain also allows the PROTAC to adopt various conformations, which can be crucial for the successful formation of a stable ternary complex.[5]
-
Amino Group (-NH2): This primary amine serves as a reactive handle for conjugation, typically with a carboxylic acid on either the POI ligand or the E3 ligase ligand, forming a stable amide bond.[6]
-
Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group protects a terminal functional group (in this case, an amine that is part of a larger structure, as seen in the full chemical name: tert-butyl (1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate)).[7] This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive amine for subsequent coupling reactions.[6][8] This allows for a modular and controlled synthetic strategy.
The structure of this compound provides the necessary tools for the sequential and directional assembly of a PROTAC molecule.
Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced degradation efficiency.[][9] The optimal linker length facilitates the necessary protein-protein interactions within the ternary complex for efficient ubiquitination.
Below are tables summarizing data from studies that systematically investigated the effect of linker length on PROTAC performance. While specific and comprehensive data for a 12-unit PEG linker across numerous targets is not consolidated in the literature, the following examples illustrate the profound impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [10]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data highlights that for ERα degradation, a 16-atom linker was optimal, while a 12-atom linker still demonstrated significant activity.
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [9][10]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This study on TBK1-targeting PROTACs indicates that a minimum linker length is required to induce degradation, with linkers shorter than 12 atoms being inactive.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.[11][12]
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a potent PROTAC requires a systematic workflow encompassing synthesis, characterization, and biological evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative solution-phase synthesis of a PROTAC, assuming the POI ligand has a carboxylic acid and the E3 ligase ligand has an amine.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound
-
E3 ligase ligand with an amine handle (e.g., pomalidomide (B1683931) derivative)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Purification supplies: Preparative HPLC, LC-MS
Step 1: Coupling of POI Ligand to this compound
-
Dissolve the POI ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG12-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified POI-PEG12-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected POI-PEG12-NH2 intermediate and the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.[11][12]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Probe the same membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to assess the passive permeability of a PROTAC.[13]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solution
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy with a plate reader).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the assay parameters.
Logical Relationships and Design Considerations
The selection and design of the linker are governed by a complex interplay of factors that ultimately determine the PROTAC's success. The following diagram illustrates these relationships.
Conclusion
This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its defined length, inherent flexibility, and hydrophilicity, combined with its orthogonal reactive handles, provide researchers with a robust building block to systematically explore the chemical space of PROTAC linkers. The successful development of a potent and selective PROTAC is highly dependent on the careful optimization of the linker, and a thorough understanding of its role is paramount. The experimental protocols and workflows provided in this guide offer a framework for the rational design and rigorous evaluation of novel PROTACs incorporating PEG-based linkers like this compound.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Bifunctional PEG Linkers for Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2]
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable characteristics.[4][] This guide provides a comprehensive technical overview of bifunctional PEG linkers in the context of protein degradation, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.
The Role and Physicochemical Properties of PEG Linkers
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[2] This is particularly advantageous as PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, leading to challenges with solubility and cell permeability.[3]
The inclusion of a PEG linker can significantly impact a PROTAC's physicochemical properties. The table below illustrates the effect of increasing PEG linker length on key parameters for a series of BRD4-targeting PROTACs.
| Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs | |||||
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD |
| PROTAC 1 | 2x EG | 850 | 3.5 | 180 | 5 |
| PROTAC 2 | 4x EG | 938 | 3.1 | 205 | 5 |
| PROTAC 3 | 6x EG | 1026 | 2.7 | 230 | 5 |
| PROTAC 4 | 8x EG | 1114 | 2.3 | 255 | 5 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]
Impact of PEG Linker Length on Degradation Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1] An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[6] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to reduced potency due to entropic penalties.[6]
The following tables summarize quantitative data on the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting different proteins.
| Table 2: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs | |||
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| ERα-PROTAC-1 | 12 | ~5 | ~75 |
| ERα-PROTAC-2 | 16 | ~1 | ~95 |
| ERα-PROTAC-3 | 19 | ~5 | ~70 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6]
| Table 3: Influence of PEG Linker Length on Degradation Efficiency of TBK1-Targeting PROTACs | |||
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | < 12 | No degradation | - |
| TBK1-PROTAC-2 | 21 | 3 | 96 |
| TBK1-PROTAC-3 | 29 | 292 | 76 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6]
| Table 4: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting Thalidomide-Based PROTACs | ||||
| PROTAC | Linker (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) |
| BRD4-PROTAC-1 | 0 | H661 | < 0.5 | > 90 |
| BRD4-PROTAC-2 | 1 | H661 | > 5 | ~50 |
| BRD4-PROTAC-3 | 2 | H661 | > 5 | ~60 |
| BRD4-PROTAC-4 | 4-5 | H661 | < 0.5 | > 90 |
Note: The data presented is a synthesis of findings from multiple research articles.[1][7]
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of bifunctional PEG-linked PROTACs.
Protocol 1: General Synthesis of a PROTAC with a PEG Linker
This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand via a bifunctional PEG linker.
Materials:
-
POI ligand with a reactive functional group (e.g., carboxylic acid, amine, or alkyne).
-
E3 ligase ligand with a reactive functional group.
-
Bifunctional PEG linker with complementary reactive groups (e.g., amine and carboxylic acid, or azide (B81097) and alkyne).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Functionalization of Ligands (if necessary): If the POI and E3 ligase ligands do not have suitable reactive handles, they must first be functionalized. This often involves standard organic synthesis techniques to introduce a carboxylic acid, amine, alkyne, or azide group.
-
First Coupling Reaction:
-
Dissolve the POI ligand (or E3 ligase ligand) and the bifunctional PEG linker in an appropriate solvent (e.g., DMF).
-
Add the coupling reagents and a base.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting ligand-linker intermediate by column chromatography or preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified ligand-linker intermediate and the second ligand (E3 ligase or POI ligand) in a suitable solvent.
-
Add the coupling reagents and a base.
-
Stir the reaction at room temperature until the formation of the final PROTAC is complete.
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR, high-resolution mass spectrometry, and analytical HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC.[8]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Detection and Analysis:
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex induced by a PROTAC.[10][11]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmids for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase.
-
Transfection reagent.
-
Opti-MEM™ reduced-serum medium.
-
PROTAC compound.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Luminometer with 460 nm and >610 nm filters.
Procedure:
-
Cell Seeding and Transfection:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[10]
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Add the detection reagent to each well.[10]
-
-
Signal Measurement:
-
Incubate for 10-15 minutes at room temperature.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals.[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[10]
-
Protocol 4: HiBiT Assay for Protein Degradation Kinetics
This live-cell assay provides real-time kinetic data on protein degradation.[12][13]
Materials:
-
CRISPR/Cas9-edited cell line with an endogenous HiBiT-tagged POI.
-
LgBiT protein (can be delivered via plasmid transfection or as a stable cell line).
-
PROTAC compound.
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white, 96-well plate.[12]
-
-
LgBiT Delivery (for live-cell assay):
-
If not using a stable LgBiT-expressing cell line, transfect the cells with a LgBiT expression plasmid.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Detection:
-
For endpoint analysis, add the Nano-Glo® HiBiT Lytic Reagent and measure luminescence.
-
For kinetic analysis, add the Nano-Glo® HiBiT Live-Cell Reagent and measure luminescence at multiple time points.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Calculate the rate of degradation, DC50, and Dmax.[12]
-
Protocol 5: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[14][15]
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Cell culture medium.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
PROTAC compound.
-
LC-MS/MS system for analysis.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[14]
-
-
Assay Setup:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux transporters.[16]
-
Conclusion
Bifunctional PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to overcome challenges associated with the high molecular weight and lipophilicity of these novel therapeutics. The length and composition of the PEG linker are critical parameters that must be carefully optimized to achieve potent and selective protein degradation. The experimental protocols detailed in this guide provide a framework for the rational design and evaluation of next-generation protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, we can expect the development of even more effective PROTACs with improved drug-like properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Target Degradation [promega.com]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
An In-depth Technical Guide to Amino-PEG12-Boc: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Amino-PEG12-Boc, a heterobifunctional linker crucial in the field of targeted protein degradation. The document outlines its chemical and physical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its use.
Core Properties of this compound and Related Compounds
The term "this compound" can refer to several related structures with a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The specific properties depend on the terminal functional groups. The most common variant features a free amine and a tert-butoxycarbonyl (Boc) protected functional group. Below is a summary of this key molecule and its related derivatives.
Data Presentation: Properties of this compound Variants
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Structure Description |
| This compound | 1383814-00-3 | 673.84 | C31H63NO14 | A 12-unit PEG linker with a terminal primary amine and a Boc-protected carbonate group.[1] |
| Boc-amino-PEG12-alcohol | 159156-95-3 | 645.78 | C29H59NO14 | A 12-unit PEG linker with a Boc-protected amine and a terminal hydroxyl group. |
| Boc-amino-PEG12-amine | 1642551-09-4 | 688.84 | C31H64N2O13 | A 12-unit PEG linker with a Boc-protected amine at one terminus and a free primary amine at the other. |
| Boc-NH-PEG12-COOH | 1415981-79-1 | 717.84 | C32H63NO16 | A 12-unit PEG linker with a Boc-protected amine and a terminal carboxylic acid group. |
Application in PROTAC Synthesis
This compound (CAS 1383814-00-3) is primarily utilized as a flexible linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
The PEG component of the linker enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[] The length of the PEG chain is a critical parameter for optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces targeted protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process: initial coupling of a ligand to one end of the linker, deprotection of the Boc group, and subsequent coupling of the second ligand.
Experimental Workflow: PROTAC Synthesis
The following diagram outlines a representative workflow for synthesizing a PROTAC using this compound.
Detailed Methodology: Exemplary PROTAC Synthesis
This section provides a detailed, representative protocol for the synthesis of a PROTAC. This protocol is based on standard procedures for amide coupling and Boc deprotection commonly used in PROTAC development.
Materials:
-
This compound (CAS 1383814-00-3)
-
POI-Ligand-COOH (Protein of Interest Ligand with a carboxylic acid handle)
-
E3-Ligand-COOH (E3 Ligase Ligand with a carboxylic acid handle)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3, Brine
-
Anhydrous Na2SO4
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes, Methanol)
Protocol 1: Coupling of POI Ligand to this compound
-
To a solution of POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (POI-PEG12-Boc) by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc-Deprotection
-
Dissolve the purified POI-PEG12-Boc from the previous step in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine (POI-PEG12-NH2) can often be used directly in the next step without further purification.
Protocol 3: Coupling of E3 Ligase Ligand
-
To a solution of E3-Ligand-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (4.0 equivalents, to neutralize the TFA salt and act as a base).
-
Stir the mixture at room temperature for 15 minutes to pre-activate.
-
Add a solution of the crude POI-PEG12-NH2 TFA salt (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols serve as a starting point for researchers to design and synthesize novel PROTAC molecules for therapeutic and research applications.
References
A Deep Dive into Amino-PEG12-Boc: A Versatile Linker for Bioconjugation
For Immediate Release
In the intricate world of bioconjugation, precision, and control are paramount. Researchers and drug development professionals constantly seek versatile tools to construct complex biomolecular architectures with enhanced therapeutic potential. Amino-PEG12-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a cornerstone in this field, offering a unique combination of properties that facilitate the seamless conjugation of a wide array of molecules. This technical guide provides an in-depth exploration of the core features of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower scientists in their bioconjugation endeavors.
Core Attributes of this compound and Its Derivatives
This compound and its derivatives are characterized by a discrete PEG linker of 12 ethylene (B1197577) glycol units, flanked by a Boc-protected amine at one terminus and a reactive group at the other. The Boc (tert-butyloxycarbonyl) protecting group provides a crucial handle for controlled, stepwise conjugation, while the PEG spacer imparts enhanced water solubility and reduced immunogenicity to the resulting conjugate.[1] The specific nature of the second terminal functional group dictates the molecule's reactivity and application.
Below is a summary of the key quantitative data for various commercially available this compound derivatives:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C31H63NO14 | 673.83 | 1383814-00-3 | >98% (HPLC)[] |
| Boc-amino-PEG12-alcohol | C29H59NO14 | 645.78 | 159156-95-3 | ≥ 97% |
| Boc-NH-PEG12-COOH | C32H63NO16 | 717.8411 | 1415981-79-1 | ≥95% |
| t-Boc-Aminooxy-PEG12-acid | C32H63NO17 | 733.9 | 187848-68-6 | 98% |
| Amino-PEG12-N-Boc-hydrazide | C32H65N3O15 | 731.88 | 1334169-97-9 | > 96% |
| Boc-N-amido-PEG12-amine | - | 688.9 | - | 98% |
Key Applications in Bioconjugation and Drug Development
The unique architecture of this compound makes it an invaluable tool in a multitude of applications:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can enhance the solubility and stability of ADCs, while the bifunctional nature allows for the precise attachment of cytotoxic payloads to antibodies.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is a commonly employed linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][4] The PEG linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein.[5]
-
Peptide and Protein Modification: The ability to selectively deprotect the Boc group allows for site-specific modification of peptides and proteins, enabling the introduction of labels, imaging agents, or other functional moieties.[1][6]
-
Surface Modification: this compound can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide anchor points for the attachment of targeting ligands.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results. The following sections provide step-by-step methodologies for the deprotection of the Boc group and a common bioconjugation reaction.
Boc Deprotection of Amino-PEG12-Derivatives
The removal of the Boc protecting group is a critical first step to reveal the primary amine for subsequent conjugation. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected Amino-PEG12-derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or argon supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected Amino-PEG12-derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Add TFA to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amine can be used directly in the next step or purified further if necessary.
Note: For substrates sensitive to strong acid, alternative deprotection methods, such as using dry HCl in an organic solvent, may be considered.[7]
EDC/NHS Coupling of a Carboxyl-Containing Molecule to Deprotected Amino-PEG12-Biomolecule
This protocol describes the conjugation of a molecule containing a carboxylic acid to a biomolecule (e.g., a protein) that has been modified with a deprotected Amino-PEG12 linker.
Materials:
-
Deprotected Amino-PEG12-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxyl-containing molecule to be conjugated
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add EDC (typically 1.2-1.5 equivalents) and NHS or Sulfo-NHS (typically 1.2-1.5 equivalents) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[8]
-
-
Conjugation to the Amino-PEG12-Biomolecule:
-
Immediately add the activated NHS ester solution to the solution of the deprotected Amino-PEG12-modified biomolecule in Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction by reacting with any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
-
Visualizing the Workflow: Bioconjugation with this compound
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: Boc Deprotection Workflow
Caption: EDC/NHS Coupling Workflow
Caption: PROTAC Synthesis Workflow
Conclusion
This compound and its derivatives represent a powerful and versatile class of linkers for bioconjugation. Their well-defined structure, coupled with the ability to perform controlled, stepwise reactions, makes them indispensable tools for researchers in academia and industry. By understanding the core features, leveraging detailed experimental protocols, and visualizing the reaction workflows, scientists can confidently employ these reagents to construct novel and impactful biomolecular conjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-PEG12-acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
The Role of Amino-PEG12-Boc and Advanced Linker Strategies in Targeted Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of targeted therapies has revolutionized the landscape of medicine, particularly in oncology. A critical component in the design of many of these sophisticated therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is the linker molecule that connects the targeting moiety to the therapeutic payload. This technical guide provides an in-depth exploration of the mechanism of action and application of advanced linker technologies, with a conceptual focus on the principles embodied by molecules like Amino-PEG12-Boc. While specific data for a PEG12-based therapeutic is not publicly prevalent, this guide will utilize clinically relevant examples, the PROTAC ARV-110 and the ADC Trastuzumab Emtansine (T-DM1), to illustrate the core concepts of linker chemistry, bioconjugation, and their impact on therapeutic efficacy. This guide will also provide illustrative experimental protocols and signaling pathway diagrams to serve as a practical resource for professionals in the field.
Introduction: The Critical Role of Linkers in Targeted Therapy
Targeted therapies are designed to selectively act on specific molecular targets associated with a disease, thereby minimizing off-target effects and improving the therapeutic index. The linker, a seemingly simple component, plays a multifaceted and critical role in the success of these therapies. It must be stable in systemic circulation to prevent premature drug release, yet facilitate the efficient release of the payload at the target site. Furthermore, the linker's physicochemical properties can significantly influence the overall solubility, stability, and pharmacokinetic profile of the therapeutic agent.
Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the hydrophilicity and biocompatibility of therapeutic conjugates.[1] The PEG spacer can improve formulation stability, reduce immunogenicity, and extend the circulation half-life of the therapeutic.[1] The "this compound" structure represents a versatile, bifunctional linker. The terminal amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for controlled, sequential conjugation. The Boc group is a temporary shield that can be readily removed under mild acidic conditions to reveal a primary amine, which can then be conjugated to a payload or targeting moiety.[1] The 12-unit PEG chain provides a hydrophilic spacer.
This guide will delve into the practical applications of these principles through the lens of two pioneering targeted therapies: the PROTAC ARV-110 and the ADC T-DM1.
Case Study 1: ARV-110 (Bavdegalutamide) - A PROTAC Approach to Androgen Receptor Degradation
ARV-110 is an orally bioavailable PROTAC designed to target the Androgen Receptor (AR) for degradation, a key driver in prostate cancer.[2][3] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4]
Mechanism of Action
ARV-110 induces the degradation of the AR protein through the ubiquitin-proteasome system.[5] It achieves this by forming a ternary complex between the AR and the Cereblon (CRBN) E3 ubiquitin ligase.[3] Once in proximity, the E3 ligase facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows a single molecule of ARV-110 to induce the degradation of multiple AR proteins.[3] The linker in ARV-110, a short and rigid piperidine-piperazine structure, is crucial for optimizing the formation and stability of this ternary complex.[6]
Signaling Pathway: ARV-110-Mediated AR Degradation
Caption: Mechanism of ARV-110-induced AR degradation.
Quantitative Data
The efficacy of ARV-110 has been demonstrated in various preclinical models.
| Parameter | Cell Line | Value | Reference |
| AR Degradation (DC50) | VCaP | < 1 nM | [7] |
| AR Degradation (DC50) | LNCaP | < 1 nM | [7] |
| Inhibition of Cell Growth (IC50) | VCaP | 1.5 nM | [2] |
| Inhibition of Cell Growth (IC50) | LNCaP | 16.2 nM | [2] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth.
Illustrative Experimental Protocol: Western Blot for AR Degradation
This protocol is a representative example of how to assess the degradation of a target protein induced by a PROTAC like ARV-110.
Objective: To determine the dose-dependent degradation of Androgen Receptor (AR) in prostate cancer cells following treatment with ARV-110.
Materials:
-
Prostate cancer cell line (e.g., VCaP or LNCaP)
-
Cell culture medium and supplements
-
ARV-110 (Bavdegalutamide)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of ARV-110 in cell culture medium (e.g., 0.1, 1, 10, 100 nM). Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of ARV-110 for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for AR and GAPDH.
-
Normalize the AR band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle control for each ARV-110 concentration.
-
Plot the percentage of AR degradation against the log of the ARV-110 concentration to determine the DC50 value.
-
Experimental Workflow: Western Blot for AR Degradation
Caption: Workflow for assessing AR degradation by Western blot.
Case Study 2: Trastuzumab Emtansine (T-DM1) - An Antibody-Drug Conjugate for HER2-Positive Breast Cancer
T-DM1 (Kadcyla®) is an ADC approved for the treatment of HER2-positive breast cancer.[8] It consists of the anti-HER2 antibody trastuzumab, covalently linked to the potent microtubule-inhibiting agent DM1, a derivative of maytansine.[9]
Mechanism of Action
The mechanism of action of T-DM1 involves several steps:
-
Binding to HER2: The trastuzumab component of T-DM1 binds to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain breast cancer cells.[10]
-
Internalization: Upon binding, the T-DM1/HER2 complex is internalized by the cell through receptor-mediated endocytosis.[8]
-
Lysosomal Degradation: The complex is trafficked to the lysosome, where the trastuzumab portion is degraded by proteases.[8]
-
Payload Release and Action: This degradation releases the DM1-containing metabolite, which can then bind to tubulin, disrupt microtubule dynamics, and lead to cell cycle arrest and apoptosis.[10]
The linker used in T-DM1 is a non-cleavable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[9] This stable linker ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.[11] The release of the active payload is dependent on the degradation of the antibody within the target cell.[11]
Signaling Pathway: T-DM1 Mechanism of Action
Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.
Quantitative Data
The clinical efficacy of T-DM1 has been well-established in numerous trials.
| Clinical Trial | Patient Population | Primary Endpoint | Result | Reference |
| EMILIA | HER2+ metastatic breast cancer | Progression-Free Survival (PFS) | T-DM1: 9.6 months vs. Lapatinib + Capecitabine: 6.4 months | [9] |
| EMILIA | HER2+ metastatic breast cancer | Overall Survival (OS) | T-DM1: 30.9 months vs. Lapatinib + Capecitabine: 25.1 months | [9] |
Illustrative Experimental Protocol: Synthesis of an ADC with an SMCC Linker
This protocol provides a general overview of the steps involved in conjugating a cytotoxic payload to an antibody using an SMCC linker, similar to the chemistry used for T-DM1.
Objective: To conjugate a thiol-containing cytotoxic payload to an antibody via a non-cleavable SMCC linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing cytotoxic payload (e.g., DM1)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0 for antibody modification; phosphate (B84403) buffer, pH 7.0 for conjugation)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Modification with SMCC:
-
Exchange the antibody into a suitable reaction buffer (e.g., borate buffer, pH 8.0).
-
Add a molar excess of SMCC to the antibody solution. The ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature to allow the NHS ester of SMCC to react with the lysine (B10760008) residues on the antibody.
-
Remove excess, unreacted SMCC by size exclusion chromatography.
-
-
Conjugation of the Payload:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload to the SMCC-modified antibody.
-
Incubate the reaction for 16-24 hours at 4°C to allow the maleimide (B117702) group on the linker to react with the thiol group on the payload, forming a stable thioether bond.
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size exclusion chromatography to remove unconjugated payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry can be used.
-
Experimental Workflow: ADC Synthesis with SMCC Linker
Caption: Workflow for the synthesis of an ADC using an SMCC linker.
Conclusion
The development of sophisticated linker technologies is paramount to the advancement of targeted therapies. Molecules like this compound, with their bifunctional nature and PEG spacers, provide a versatile platform for the construction of complex therapeutic conjugates. While the specific examples of ARV-110 and T-DM1 utilize different linker chemistries, they powerfully illustrate the central principles of linker design: ensuring stability in circulation while enabling potent and specific payload delivery at the target site. The continued innovation in linker design, including the exploration of different PEG lengths, cleavable and non-cleavable strategies, and novel conjugation chemistries, will undoubtedly lead to the development of safer and more effective targeted therapies in the future.
References
- 1. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Bavdegalutamide (ARV-110) (#16812) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ado-trastuzumab Emtansine (T-DM1): an antibody-drug conjugate (ADC) for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. benchchem.com [benchchem.com]
Amino-PEG12-Boc: A Technical Guide for Drug Discovery Pioneers
For researchers and scientists venturing into the innovative field of drug discovery, particularly in the burgeoning area of targeted protein degradation and advanced drug delivery systems, a comprehensive understanding of enabling chemical tools is paramount. Among these, Amino-PEG12-Boc has emerged as a critical building block. This in-depth technical guide serves as a foundational resource for professionals in drug development, providing a thorough overview of its core attributes, applications, and the experimental protocols essential for its effective utilization.
Core Concepts: Deconstructing this compound
This compound is a heterobifunctional linker molecule integral to the synthesis of complex therapeutic agents. Its structure is characterized by three key components: a primary amine (Amino), a twelve-unit polyethylene (B3416737) glycol (PEG12) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. This unique architecture imparts desirable properties that are harnessed in sophisticated drug design.
The PEG linker , a chain of repeating ethylene (B1197577) glycol units, is a water-soluble and biocompatible polymer.[1][2] Its inclusion in therapeutic molecules offers several advantages, including enhanced solubility and stability, prolonged circulation time in the bloodstream, and reduced immunogenicity.[2][3][4] The length of the PEG chain is a critical parameter, influencing the overall properties of the resulting conjugate.[1]
The Boc group is a widely used protecting group for amines in organic synthesis.[5][6] Its primary function is to temporarily block the reactivity of the amine, allowing for controlled, sequential chemical reactions at other sites of the molecule.[7] The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions, a feature that is crucial for multi-step synthetic strategies.[6][7]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound and related structures are summarized in the tables below. These values are compiled from various chemical suppliers and should be considered as typical.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₆₃NO₁₄ | [8][9] |
| Molecular Weight | 673.83 g/mol | [8] |
| CAS Number | 1383814-00-3 | [8][9] |
| Appearance | Solid-Liquid Mixture, Colorless to light yellow | [8] |
| Purity | ≥95% - 99.68% | [9] |
| Storage Conditions | -20°C, protect from light | [8] |
| Solubility Information (in vitro) | |
| DMSO | 100 mg/mL (148.41 mM) with ultrasonic assistance. Note: Hygroscopic DMSO can impact solubility. |
| Formulation Protocol 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| Formulation Protocol 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| Formulation Protocol 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil. |
Applications in Drug Discovery: The PROTAC Revolution
A significant application of this compound is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[8][10] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[8] A PROTAC molecule typically consists of two active ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[8][10]
The PEG linker in this construct, often synthesized using precursors like this compound, plays a crucial role in bridging the two ligands and orienting them for effective ternary complex formation (E3 ligase - PROTAC - target protein). The hydrophilicity and flexibility of the PEG chain can improve the solubility and cell permeability of the PROTAC, ultimately influencing its degradation efficiency.
Below is a conceptual diagram illustrating the mechanism of action for a PROTAC.
Caption: The PROTAC recruits an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Key Experimental Protocols
The effective use of this compound in synthesis requires a solid understanding of two primary reaction types: Boc deprotection and amine coupling. Below are detailed, beginner-friendly protocols for these essential steps.
Boc Deprotection Protocol
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent reactions. The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA).[6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Acid Addition: While stirring, add TFA to the solution. A common ratio is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up:
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the deprotected amino-PEG product.
Caption: A typical workflow for the acid-mediated deprotection of the Boc group from this compound.
Amine Coupling (Amide Bond Formation) Protocol
Once the Boc group is removed, the resulting primary amine can be coupled with a carboxylic acid-containing molecule to form a stable amide bond. This reaction is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[11][12]
Materials:
-
Deprotected Amino-PEG linker
-
Carboxylic acid-containing molecule of interest
-
EDC hydrochloride
-
NHS or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 for aqueous reactions)
-
Quenching buffer (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule, EDC, and NHS in an appropriate anhydrous solvent (like DMF or DCM) or an aqueous buffer. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[12]
-
Allow the activation to proceed for 15-30 minutes at room temperature. This forms an active NHS ester.
-
-
Coupling Reaction:
-
Add the deprotected Amino-PEG linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by TLC or LC-MS.
-
-
Quenching: Add a quenching buffer to consume any unreacted NHS esters.[12]
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and coupling reagents.
Caption: The process of activating a carboxylic acid with EDC/NHS and subsequent coupling with an amino-PEG linker.
Conclusion
This compound is a versatile and powerful tool in the arsenal (B13267) of the modern drug discovery scientist. Its well-defined structure, combining a reactive amine, a biocompatible PEG spacer, and a strategically employed Boc protecting group, makes it an ideal linker for the construction of advanced therapeutics like PROTACs. By understanding its fundamental properties and mastering the key experimental protocols for its use, researchers can unlock new possibilities in the design and synthesis of next-generation medicines.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Amino-PEG12-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG12-Boc in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately influencing the efficiency of protein degradation.[2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their favorable properties. The incorporation of a PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[3] The length of the PEG linker is a key parameter for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[4]
This compound is a versatile PEG-based linker used in the synthesis of PROTACs. It features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a terminal carboxylic acid (after deprotection of a suitable precursor or as a result of its synthetic route). This structure allows for a controlled, stepwise synthesis of the PROTAC molecule. The Boc protecting group can be removed under acidic conditions, revealing a primary amine that can then be coupled to a desired molecule, typically the E3 ligase ligand or the POI ligand, via amide bond formation.[5]
PROTAC Mechanism of Action
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[2]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for PROTACs, illustrating the impact of linker composition on degradation efficiency.
| Parameter | Representative Value Range | Description |
| DC50 | 1 nM - 1 µM[6] | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6] |
| Dmax | 80% - >99%[6] | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[6] |
| Cellular Permeability (Papp) | 1 - 20 x 10⁻⁶ cm/s[6] | A measure of a compound's ability to cross cell membranes. |
Note: These values are illustrative and will vary significantly depending on the specific target protein, E3 ligase, and the overall structure of the PROTAC.[6]
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using an this compound linker. This protocol involves the sequential amide coupling of the linker to a POI ligand and an E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis is performed in a stepwise manner to ensure the specific conjugation of the ligands to the linker. This typically involves coupling one ligand to the linker, followed by deprotection and coupling of the second ligand.
Caption: Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the free amine of the this compound linker (after a conceptual deprotection if starting from a doubly protected linker, or direct use if it has a free amine and a protected acid) and a carboxylic acid-functionalized POI ligand. For the purpose of this protocol, we will assume the commercially available this compound has a free amine and a Boc-protected terminal group.
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker-Boc intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the deprotection of the Boc group from the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.
Materials:
-
POI-Linker-Boc intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve the POI-Linker-Boc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the POI-Linker-NH2 intermediate.[7]
-
-
Final Amide Coupling:
-
Dissolve the amine-containing E3 ligase ligand (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the POI-Linker-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[7]
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).[6]
-
Evaluation of PROTAC Efficacy
The efficacy of the synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 and Dmax values.
Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
References
Application Notes and Protocols for Coupling Amino-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal primary amine and a Boc-protected amine, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances solubility and provides flexibility, while the Boc protecting group allows for sequential and controlled conjugation strategies.
This document provides detailed protocols for the deprotection of the Boc group and subsequent coupling of the revealed amine to a carboxylic acid, a common step in the synthesis of more complex molecules. It also includes representative quantitative data from a related application and a visualization of the PROTAC mechanism of action, a key area of application for this linker.
Data Presentation
The following table summarizes representative data for the synthesis of PROTACs using an amine-terminated linker, which involves a coupling step analogous to that of deprotected this compound. The data is derived from a solid-phase synthesis approach.
| Parameter | Value | Source |
| Coupling Reaction Purity (Crude) | High (Implied by final product purity) | [1] |
| Final Product Purity (After HPLC) | >99% | [1] |
| Overall Yield (Example PROTAC 5) | 10% | [1] |
Note: The data presented is for the overall solid-phase synthesis of a specific PROTAC and not solely for the this compound coupling step. However, the high purity of the final product suggests that the amide bond formation step is highly efficient.[1]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, making it available for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and appropriate mobile phase (e.g., DCM/Methanol)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected Amino-PEG12-amine.
Protocol 2: Coupling of Deprotected Amino-PEG12-Amine to a Carboxylic Acid
This protocol outlines the formation of a stable amide bond between the free amine of the PEG linker and a carboxylic acid-containing molecule using a carbodiimide (B86325) coupling agent.
Materials:
-
Deprotected Amino-PEG12-amine
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction monitoring tools (LC-MS or TLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1 equivalent), NHS or HOBt (1.2 equivalents), and EDC or DCC (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Amino-PEG12-amine (1 equivalent) in anhydrous DMF or DCM and add TEA or DIPEA (2-3 equivalents).
-
Add the solution of the deprotected Amino-PEG12-amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS or TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Purify the crude product using an appropriate method, such as preparative reverse-phase HPLC, to obtain the desired conjugate.
-
Characterize the final product by LC-MS and/or NMR to confirm its identity and purity.[2][3][4]
Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the coupling of this compound and the mechanism of action for PROTACs, a major application of this linker.
Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.
Caption: Mechanism of action for Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8][9]
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) Using Amino-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[] The linker is a critical element that influences the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release.[4]
Polyethylene Glycol (PEG) linkers are widely used in ADC development to improve the physicochemical properties of the conjugate.[] The inclusion of a hydrophilic PEG spacer can enhance the solubility of hydrophobic payloads, reduce the propensity for aggregation, and prolong the ADC's circulation half-life by increasing its hydrodynamic size.[6][7][8]
This document provides detailed protocols for the synthesis of ADCs using Amino-PEG12-Boc, a discrete PEG linker featuring a 12-unit PEG chain. This linker contains a free primary amine for conjugation to a drug molecule and a tert-butyloxycarbonyl (Boc)-protected amine.[9] The Boc protecting group facilitates a sequential and controlled conjugation strategy, allowing for the initial formation of a drug-linker intermediate before subsequent modification and attachment to the antibody.[10]
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that leverages orthogonal chemistries to ensure a controlled and efficient conjugation. The overall strategy involves:
-
Drug-Linker Conjugation: The cytotoxic drug, typically containing a carboxylic acid, is first activated and covalently attached to the free primary amine of the this compound linker.
-
Boc Deprotection: The Boc protecting group on the drug-linker intermediate is removed under acidic conditions to expose a new primary amine.
-
Heterobifunctionalization: The newly exposed amine is reacted with a heterobifunctional crosslinker (e.g., SMCC) to introduce a thiol-reactive maleimide (B117702) group.
-
Antibody Thiolation: Concurrently, the monoclonal antibody is partially reduced using a mild reducing agent like TCEP to generate free sulfhydryl (thiol) groups from its interchain disulfide bonds.
-
Final Conjugation: The maleimide-functionalized drug-linker is then conjugated to the thiolated antibody via a stable thioether bond.
-
Purification and Characterization: The final ADC is purified to remove unconjugated species and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Experimental Workflow
Caption: General workflow for ADC synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Drug-PEG12-NH-Boc Intermediate
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the this compound linker via amide bond formation.
Materials:
-
Carboxylic acid-containing drug (e.g., MMAE)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: Anhydrous DMF
-
Conjugation Buffer: Anhydrous DMF with 5% Diisopropylethylamine (DIPEA)
Procedure:
-
Drug Activation: a. Dissolve the carboxylic acid-containing drug in Activation Buffer. b. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of Sulfo-NHS. c. Incubate the reaction for 30 minutes at room temperature to form the Sulfo-NHS ester.
-
Conjugation to Linker: a. In a separate vial, dissolve 1.0 molar equivalent of this compound in Conjugation Buffer. b. Add the activated drug solution to the linker solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Purification: a. Monitor the reaction progress using LC-MS. b. Upon completion, purify the Drug-PEG12-NH-Boc conjugate using reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the product as a solid.
Protocol 2: Boc Deprotection of Drug-Linker Intermediate
This protocol removes the Boc protecting group to expose a terminal primary amine.
Materials:
-
Drug-PEG12-NH-Boc conjugate
-
Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Dissolve the Drug-PEG12-NH-Boc conjugate in the Deprotection Solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Remove the TFA and DCM under reduced pressure (rotary evaporation).
-
Purify the resulting Drug-PEG12-NH2 product by reverse-phase HPLC if necessary.
Protocol 3: Functionalization with a Maleimide Group
This protocol introduces a thiol-reactive maleimide moiety to the drug-linker.
Materials:
-
Drug-PEG12-NH2
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous DMF
-
Reaction Buffer: PBS, pH 7.4, with 10% DMF
Procedure:
-
Dissolve the Drug-PEG12-NH2 in anhydrous DMF.
-
Dissolve 1.5 molar equivalents of SMCC in anhydrous DMF.
-
Add the SMCC solution to the drug-linker solution.
-
Incubate for 2-4 hours at room temperature.
-
The resulting Drug-PEG12-Maleimide can be purified by HPLC or used directly in the next step after confirming product formation via LC-MS.
Protocol 4: Partial Reduction of Antibody
This protocol generates free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in water immediately before use.
-
Adjust the antibody solution to a concentration of 5-10 mg/mL in ice-cold Reduction Buffer.
-
Add 2.5 molar equivalents of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1.5 hours with gentle mixing.[10][11]
-
Immediately purify the reduced antibody using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with ice-cold Reduction Buffer to remove excess TCEP. This step is critical to prevent re-oxidation of the thiols.[10]
Protocol 5: Conjugation of Drug-Linker to Antibody
This protocol describes the final step of covalently linking the drug-linker to the antibody.
Materials:
-
Reduced Antibody (from Protocol 4)
-
Drug-PEG12-Maleimide (from Protocol 3)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM L-cysteine in PBS
Procedure:
-
Immediately after purification, add the Drug-PEG12-Maleimide (dissolved in a minimal amount of DMSO, final concentration <10% v/v) to the reduced antibody solution. Use a 5-fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 4 hours with gentle agitation.
-
Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1 mM and incubating for 30 minutes.
Protocol 6: ADC Purification and Characterization
This protocol purifies the ADC and assesses its critical quality attributes.
Materials:
-
Crude ADC solution (from Protocol 5)
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Purification: a. Purify the ADC using Size-Exclusion Chromatography (SEC) with an appropriate column (e.g., Superdex 200) equilibrated in Purification Buffer. b. Collect fractions corresponding to the monomeric ADC peak and concentrate using centrifugal filters.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the distribution of drug-loaded species and calculate the average DAR. b. Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using analytical SEC. c. In Vitro Cytotoxicity: Perform a cell viability assay (e.g., CellTiter-Glo®) using a target antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeted ADC) and a target-negative cell line to determine the IC50 value and confirm target-specific killing.[7]
Quantitative Data Presentation
The use of a PEG12 linker significantly impacts the properties of an ADC. The following tables provide representative data based on trends observed in preclinical studies.[7][10]
Table 1: Illustrative Impact of PEG12 Linker on ADC Pharmacokinetics in Mice
| ADC Construct | Linker Type | Mean Residence Time (MRT) (hours) | Plasma Clearance (mL/h/kg) |
| ADC-Drug | Non-PEGylated | 45 | 0.42 |
| ADC-PEG12-Drug | Linear PEG12 | 85 | 0.21 |
Table 2: Typical Characterization Data for a Purified Trastuzumab-PEG12-MMAE ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| IC50 (SK-BR-3, HER2+) | 0.5 nM | Cell Viability Assay |
| IC50 (MCF-7, HER2-) | >500 nM | Cell Viability Assay |
ADC Mechanism of Action
ADCs exert their function by binding to target antigens on cancer cells, leading to internalization and the release of the cytotoxic payload.
Caption: Generalized signaling pathway for ADC mechanism of action.[]
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: Utilizing Amino-PEG12-Boc for Advanced Surface Functionalization of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nano-carriers into sophisticated platforms for targeted drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to enhance nanoparticle stability, improve biocompatibility, and reduce non-specific protein binding, thereby prolonging circulation time in vivo.[][] Amino-PEG12-Boc is a heterobifunctional, monodisperse PEG linker designed for precise surface engineering. It features a terminal primary amine for covalent attachment to nanoparticles and a Boc-protected amine at the other end.[3] This protected group allows for a multi-step functionalization strategy, where the terminal amine can be exposed under specific conditions for the subsequent conjugation of targeting ligands, drugs, or imaging agents.[4][5]
This document provides detailed protocols and characterization data for the surface functionalization of nanoparticles using this compound, guiding researchers through the process of creating advanced, multifunctional nanocarriers.
Logical Workflow for Nanoparticle Functionalization
The overall process involves a sequential, three-stage modification of the nanoparticle surface. The initial step is the covalent attachment of the this compound linker to the nanoparticle core. This is followed by the deprotection of the Boc group to reveal a reactive primary amine. The final stage involves conjugating a desired molecule, such as a targeting ligand, to this newly exposed amine.
Caption: Workflow for multi-step nanoparticle surface functionalization.
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol details the conjugation of the primary amine of this compound to surface carboxyl groups on nanoparticles via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica (B1680970), or iron oxide nanoparticles)
-
This compound
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC (5-fold molar excess relative to surface carboxyl groups) and NHS (10-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Dissolve this compound in Coupling Buffer (PBS, pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension (10- to 50-fold molar excess of PEG linker to nanoparticles).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Wash the PEGylated nanoparticles by centrifugation using centrifugal filter units.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) and repeat the washing step 2-3 times to remove excess reagents.
-
Resuspend the final product (NP-PEG12-Boc) in an appropriate storage buffer.
-
Caption: Amide coupling reaction for attaching this compound.
Protocol 2: Boc Group Deprotection to Expose Terminal Amine
This protocol uses mild acidic conditions to remove the tert-butyloxycarbonyl (Boc) protecting group, exposing a primary amine for further conjugation.[5]
Materials:
-
NP-PEG12-Boc (from Protocol 1)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v TFA in DCM)
-
Neutralization Buffer: 5% DIPEA (N,N-Diisopropylethylamine) in DCM, or 0.1 M Sodium Bicarbonate solution
-
Anhydrous Dichloromethane (DCM)
-
Centrifugal filter units
Procedure:
-
Solvent Exchange: If nanoparticles are in an aqueous buffer, wash and resuspend them in anhydrous DCM.
-
Deprotection Reaction:
-
Resuspend the NP-PEG12-Boc in the Deprotection Solution (TFA/DCM).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Neutralization and Purification:
-
Remove the acidic solution by centrifugation.
-
Wash the nanoparticles thoroughly with anhydrous DCM to remove residual TFA.
-
Neutralize the nanoparticles by resuspending them in the Neutralization Buffer and incubating for 5-10 minutes.
-
Wash the nanoparticles 2-3 times with DCM and finally resuspend in the desired buffer (e.g., PBS, pH 7.4) for the next step. The final product is NP-PEG12-NH2.
-
Caption: Boc deprotection reaction to expose the terminal amine group.
Protocol 3: Conjugation of a Targeting Ligand to NP-PEG12-NH2
This protocol describes the attachment of a carboxyl-containing molecule (e.g., folic acid, a peptide, or a fluorescent dye) to the newly exposed amine on the nanoparticle surface, again using EDC/NHS chemistry.
Materials:
-
NP-PEG12-NH2 (from Protocol 2)
-
Carboxyl-containing ligand (e.g., Folic Acid-COOH)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Centrifugal filter units
Procedure:
-
Ligand Activation:
-
Dissolve the carboxyl-containing ligand in Activation Buffer.
-
Add EDC (5-fold molar excess) and NHS (10-fold molar excess) relative to the ligand.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Disperse the NP-PEG12-NH2 in Coupling Buffer (PBS, pH 7.4).
-
Add the activated ligand solution to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with Quenching Solution for 15 minutes.
-
Purify the final functionalized nanoparticles using centrifugal filters, washing 3-4 times with PBS to remove all unreacted reagents.
-
Resuspend the final product (NP-PEG12-NH-Ligand) in a suitable storage buffer.
-
Characterization Data
Successful surface functionalization at each step can be confirmed by a suite of analytical techniques. The following table summarizes the expected changes in key nanoparticle properties.
| Parameter | Initial NP (Carboxylated) | After Step 1 (NP-PEG12-Boc) | After Step 2 (NP-PEG12-NH2) | After Step 3 (NP-PEG12-NH-Ligand) | Characterization Technique |
| Hydrodynamic Diameter (Dн) | ~100 nm | Increase to ~120-130 nm[6] | Minor change (~120-130 nm) | Further increase (~125-140 nm) | Dynamic Light Scattering (DLS) |
| Zeta Potential (ζ) | Highly Negative (~ -40 mV) | Less Negative (~ -15 mV)[7] | Becomes Positive (~ +20 mV) | Varies (depends on ligand charge) | Zeta Potential Measurement |
| Surface Chemistry | C=O stretch (carboxyl) | C=O stretch (amide), C-O-C stretch (PEG) | C=O stretch (amide), N-H bend (amine) | New peaks from ligand appear | FTIR Spectroscopy |
| Surface Elemental Composition | C, O, core elements | Increased C, N | Increased N/C ratio | Elements from ligand appear (if unique) | X-ray Photoelectron Spectroscopy (XPS) |
| Amine Group Quantification | 0 | 0 | Positive result | Decreased result | Acid-base back titration or fluorescent labeling (e.g., RITC).[8][9] |
Note: The values presented in the table are representative and will vary based on the core nanoparticle material, size, and the specific ligand used.
Conclusion
The use of this compound provides a robust and versatile method for the multi-step surface functionalization of nanoparticles. This approach allows for the creation of a "stealth" layer to improve systemic circulation while simultaneously providing a reactive handle for the covalent attachment of specific molecules.[10] The detailed protocols and characterization guidelines provided herein serve as a comprehensive resource for researchers aiming to develop sophisticated nanoparticle platforms for advanced therapeutic and diagnostic applications.
References
- 3. Boc-N-amido-PEG12-amine, 1642551-09-4 | BroadPharm [broadpharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amino-PEG12-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the conjugation of molecules using Amino-PEG12-Boc, a versatile heterobifunctional linker. The protocols outlined below cover the essential steps of Boc deprotection, subsequent conjugation to a carboxyl-containing molecule via amide bond formation, and final purification and characterization of the conjugate. This workflow is particularly relevant for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other PEGylated therapeutics.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) linker containing a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The PEG chain, consisting of 12 ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the target molecule, which can improve solubility and pharmacokinetic properties. The Boc protecting group allows for a sequential and controlled conjugation strategy. It is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a second molecule. This orthogonal protection strategy is fundamental in multi-step synthesis, preventing unwanted side reactions.
A primary application of such linkers is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves as the bridge connecting the E3 ligase ligand and the target protein ligand.
Experimental Workflow Overview
The overall experimental workflow for a typical conjugation involving this compound consists of three main stages:
-
Boc Deprotection: Removal of the Boc protecting group from the this compound linker to expose the primary amine.
-
Amide Coupling: Conjugation of the deprotected amino-PEG linker to a molecule containing a carboxylic acid group using EDC/NHS chemistry.
-
Purification and Characterization: Isolation and verification of the final conjugate.
Below are the detailed protocols for each stage.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step three times.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine (H2N-PEG12-NH2).
Protocol 2: Amide Coupling of Deprotected Amino-PEG12-Amine to a Carboxylic Acid
This protocol details the conjugation of the deprotected amino-PEG linker to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Deprotected Amino-PEG12-Amine (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., a protein ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure for Small Molecule Conjugation:
-
In a reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming an NHS ester. The progress can be monitored by TLC or LC-MS.
-
In a separate vial, dissolve the deprotected Amino-PEG12-Amine (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated NHS ester solution to the Amino-PEG12-Amine solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed to the purification protocol.
Procedure for Protein/Antibody Conjugation:
-
Dissolve the carboxylic acid-containing protein/antibody in Coupling Buffer.
-
Prepare a stock solution of the deprotected Amino-PEG12-Amine in an appropriate solvent (e.g., DMSO or water).
-
In a separate reaction tube, activate the deprotected Amino-PEG12-Amine by reacting it with an excess of a homobifunctional crosslinker containing two NHS esters in an amine-free buffer.
-
Alternatively, activate the carboxylic acids on the protein/antibody. In a reaction tube, combine the protein/antibody solution with EDC and Sulfo-NHS in Activation Buffer. A 10-20 fold molar excess of EDC/Sulfo-NHS is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately add the activated protein/antibody solution to the Amino-PEG12-Amine solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine.
-
Proceed to the purification protocol.
Protocol 3: Purification and Characterization of the Conjugate
The choice of purification method depends on the nature of the conjugate. For small molecule conjugates, column chromatography is typically used. For protein conjugates, size-exclusion or ion-exchange chromatography is more appropriate.
Purification of Small Molecule Conjugates:
-
Method: Silica gel column chromatography.
-
Eluent: A gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is often effective for purifying PEG-containing compounds. For compounds with free amine groups, adding 1% aqueous ammonia (B1221849) to the eluent can improve separation. For free carboxylic acids, 1-2% formic acid can be used.
-
Monitoring: Fractions can be analyzed by TLC with an appropriate stain (e.g., modified Dragendorff stain for PEG compounds) or by LC-MS.
Purification of Protein Conjugates:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of the conjugate from the unreacted protein and smaller reagents.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chains can shield surface charges on the protein, altering its interaction with the IEX resin and enabling separation of PEGylated from non-PEGylated proteins, and in some cases, different positional isomers.
-
Reverse Phase Chromatography (RP-HPLC): This method is widely used for the purification of peptides and small proteins and can also be applied to PEGylated conjugates, particularly for analytical purposes.
Characterization:
-
Mass Spectrometry (MS): To confirm the identity and purity of the conjugate by determining its molecular weight. A high-resolution mass analyzer like TOF or Orbitrap is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. Key signals to identify include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃) if present, and protons on the conjugated molecules.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water containing 0.1% TFA or formic acid.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Data Presentation
The following tables provide representative quantitative data for the experimental workflow. The exact values will vary depending on the specific molecules being conjugated.
Table 1: Reaction Conditions and Expected Outcomes
| Parameter | Boc Deprotection | Amide Coupling (Small Molecule) |
| Key Reagents | This compound, TFA, DCM | Deprotected PEG-Amine, Carboxylic Acid, EDC, NHS, DIPEA, DMF |
| Reaction Time | 1-2 hours | 2-16 hours |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Expected Yield | >95% (as TFA salt) | 60-80% |
| Expected Purity | >95% | >90% (after purification) |
Table 2: Characterization Data for a Hypothetical Conjugate
| Analytical Technique | Expected Result |
| LC-MS | A major peak corresponding to the calculated molecular weight of the final conjugate. |
| ¹H NMR | Characteristic signals for the PEG backbone (broad singlet around 3.6 ppm), signals from both conjugated molecules, and the absence of the Boc signal (singlet around 1.4 ppm). |
| RP-HPLC | A single major peak indicating high purity (>95%). |
Mandatory Visualizations
Caption: A flowchart of the complete experimental workflow.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.
Application Notes and Protocols for Amino-PEG12-Boc in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG12-Boc, a heterobifunctional linker, in the development of novel therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines the key applications, detailed experimental protocols, and relevant data to guide researchers in utilizing this versatile linker.
Introduction
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that features a Boc-protected amine at one terminus and a free amine at the other. The 12-unit PEG chain imparts desirable physicochemical properties to the resulting therapeutic molecules, such as enhanced aqueous solubility and improved pharmacokinetic profiles. The orthogonal protecting groups allow for sequential and controlled conjugation of different molecular entities, making it an invaluable tool in the construction of complex bioconjugates.
Key Applications
The primary applications of this compound in therapeutic development are:
-
PROTACs: As a flexible linker connecting a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The length and hydrophilicity of the PEG12 chain can be critical for optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to efficient ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): As a hydrophilic spacer between the antibody and the cytotoxic payload. The PEG12 linker can improve the solubility and stability of the ADC, reduce aggregation, and favorably modulate its pharmacokinetic properties, leading to an improved therapeutic index.
Data Presentation
PROTACs: Impact of Linker Length on Degradation
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale |
| PEG4 | >1000 | <20 | Linker is too short, leading to steric hindrance and preventing the formation of a stable ternary complex. |
| PEG8 | 150 | 75 | Sub-optimal linker length, resulting in moderate degradation. |
| PEG12 (Optimal) | 25 | >90 | Optimal linker length for productive ternary complex formation and efficient protein degradation. |
| PEG16 | 200 | 60 | Linker may be too long, leading to inefficient ubiquitination. |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation. These values are illustrative and will vary depending on the specific target, E3 ligase, and ligands used.
ADCs: Influence of PEG12 Linker on Pharmacokinetics
The inclusion of a PEG12 linker in an ADC can significantly improve its pharmacokinetic profile compared to ADCs with shorter or no PEG linkers. The following data is based on a study comparing polysarcosine (PSAR) and PEG linkers in ADCs.
| ADC Construct | Linker Type | Clearance Rate (mL/day/kg) |
| ADC-PSAR0 | Non-PEGylated | High |
| ADC-PEG12 | Linear PEG12 | 47.3 |
| ADC-PSAR12 | Linear PSAR12 | 38.9 |
This data demonstrates that the inclusion of a 12-unit PEG linker significantly reduces the clearance rate of the ADC compared to a non-PEGylated version, leading to a longer circulation half-life.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step solution-phase synthesis for a PROTAC, where this compound is sequentially conjugated to a protein of interest (POI) ligand and an E3 ligase ligand.
Step 1: Coupling of POI Ligand to this compound
-
Activation of POI Ligand:
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
To the activated POI ligand solution, add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected POI-PEG12-amine intermediate by flash column chromatography.
-
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection:
-
Dissolve the purified Boc-protected POI-PEG12-amine intermediate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected POI-PEG12-amine intermediate and the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
-
Final Purification:
-
Purify the crude final PROTAC by preparative HPLC to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Conjugation of a Drug-Linker to an Antibody using a PEG12 Linker
This protocol outlines a general method for the site-specific conjugation of a drug-linker construct, which could be synthesized using this compound, to an antibody via engineered cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer such as PBS, pH 7.4.
-
Add a reducing agent, for example, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds or engineered cysteine residues.
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-functionalized drug-PEG12-linker in DMSO.
-
Add the drug-linker stock solution to the purified reduced antibody. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reversed-phase HPLC.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the ADC by mass spectrometry.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker.
Caption: General workflow for the synthesis of an ADC using a PEG12 linker.
Application Notes and Protocols for Amide Bond Formation with Amino-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a discrete-length polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, which enhances the solubility and pharmacokinetic properties of the conjugated molecule.[2][3] One terminus of the linker is a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end can be functionalized for conjugation. This document provides detailed protocols for the deprotection of the Boc group and subsequent amide bond formation with a carboxylic acid-containing molecule.
The formation of a stable amide bond is a cornerstone of bioconjugation chemistry.[4] The most common and efficient method for creating this linkage between a carboxylic acid and a primary amine involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[5][6][7] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine.[7][8] The efficiency of this reaction can be enhanced and side reactions minimized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][]
Key Applications
-
PEGylation: The covalent attachment of PEG chains to proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic profile.[]
-
PROTAC Synthesis: Used as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1]
-
Drug Delivery: Incorporation into drug delivery systems to enhance biocompatibility and circulation time.[2]
-
Surface Modification: Functionalization of surfaces for various biomedical applications.
Experimental Protocols
This section details the necessary steps for the deprotection of this compound and its subsequent coupling to a carboxylic acid.
Protocol 1: Boc Deprotection of this compound
The Boc protecting group is readily removed under acidic conditions to yield the free primary amine.[12][13] Trifluoroacetic acid (TFA) is commonly used for this purpose.[14]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., DCM/Methanol)
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected Amino-PEG12-amine.
-
Characterize the product by NMR and MS to confirm its identity and purity.[14]
Quantitative Data for Boc Deprotection:
| Parameter | Value/Condition | Reference |
| Reagent | Trifluoroacetic acid (TFA) | [12][14] |
| Solvent | Dichloromethane (DCM) | [14] |
| TFA Concentration | 20-50% (v/v) in DCM | [14] |
| Reaction Time | 1-2 hours | [14] |
| Temperature | Room Temperature | [12] |
| Typical Purity | >95% (after purification) | N/A |
Protocol 2: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the coupling of the deprotected Amino-PEG12-amine with a generic carboxylic acid-containing molecule.
Materials:
-
Deprotected Amino-PEG12-amine
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (e.g., column chromatography)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[9]
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid by forming the NHS ester.[9] The progress of this activation step can be monitored by TLC or LC-MS.
-
In a separate vessel, dissolve the deprotected Amino-PEG12-amine (1 equivalent) in anhydrous DMF or DCM.
-
Add the solution of the deprotected Amino-PEG12-amine to the activated carboxylic acid solution.
-
If the amine salt is used, add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired PEGylated conjugate.
-
Characterize the final product by NMR and MS to confirm its identity, purity, and molecular weight.[15][16][17][18]
Quantitative Data for Amide Coupling:
| Parameter | Molar Ratio (relative to Carboxylic Acid) | Reference |
| Amino-PEG12-amine | 1.0 | [9] |
| EDC-HCl | 1.2 | [9] |
| NHS | 1.2 | [9] |
| DIPEA/TEA (optional) | 2-3 | [9] |
| Typical Reaction Time | 2-16 hours | [9] |
| Typical Yield | 70-90% | [7] |
Visualizations
Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.
Caption: Reaction pathway for EDC/NHS mediated amide bond formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Coupling Efficiency | Hydrolysis of NHS ester | Perform the conjugation step immediately after activation. | [9] |
| Incorrect pH for activation or conjugation | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. | [9] | |
| Presence of primary amines in the buffer (e.g., Tris) | Use amine-free buffers such as PBS or MES for the reaction. | [9] | |
| Side Reactions | Racemization of chiral centers | The use of NHS as an additive helps to suppress racemization. | [5] |
| Precipitation of Reactants | Low solubility | Ensure adequate and anhydrous solvent is used. For proteins, ensure the buffer maintains stability. | [9] |
| Incomplete Boc Deprotection | Insufficient acid or reaction time | Increase TFA concentration or extend the reaction time. Monitor closely with TLC/LC-MS. | [14] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-N-amido-PEG12-amine, 1642551-09-4 | BroadPharm [broadpharm.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. hepatochem.com [hepatochem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in bioconjugation and drug development, particularly for the temporary protection of primary amines. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions. Amino-PEG12-Boc is a heterobifunctional linker containing a Boc-protected amine and a terminal functional group (often a carboxylic acid or another reactive moiety), connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and provides a flexible spacer arm, which is advantageous in applications such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
These application notes provide detailed protocols for the efficient deprotection of the Boc group from this compound, yielding a free primary amine ready for subsequent conjugation reactions.
Methods for Boc Deprotection
The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[1] The most common and effective methods for the deprotection of Boc-protected PEG amines involve the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
Quantitative Data Summary
The selection of the deprotection reagent and conditions can impact the reaction time and the purity of the final product. The following tables summarize common reaction conditions for Boc deprotection of PEG-amines.
Table 1: Comparison of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | Dichloromethane (DCM) | 5 | 78 |
| TFA | 50% | Dichloromethane (DCM) | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 0.5 - 4 hours | Room Temp |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of the Boc protecting group from this compound using TFA in DCM.[2][3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of PEG linker) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 2.5 mL of TFA to 10 mL of the DCM solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting deprotected Amino-PEG12-amine will be in the form of its TFA salt, which can often be used directly in subsequent reactions.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method for Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.[2][4]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Add the 4M HCl in 1,4-dioxane solution to the flask. The reaction is typically run for 1-4 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the deprotected product (as the HCl salt) can be isolated by precipitation. Add the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Experimental Workflow and Signaling Pathway Diagrams
Boc Deprotection Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: General workflow for the acidic deprotection of this compound.
Application in PROTACs: Ubiquitin-Proteasome Pathway
The deprotected Amino-PEG12-amine is a key component in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The Amino-PEG12 linker serves as a flexible bridge connecting the target protein binder and the E3 ligase ligand.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Amino-PEG12-Boc reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG12-Boc reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound reaction?
Low yield in the Boc protection of Amino-PEG12-amine is often multifactorial, stemming from issues with reagents, reaction conditions, or the work-up procedure. The most common culprits include incomplete reaction, formation of side products, and loss of product during purification.
Q2: I observe unreacted Amino-PEG12-amine in my reaction mixture. What could be the reason?
Incomplete reaction is a significant contributor to low yields. This can be caused by:
-
Insufficient Boc Anhydride ((Boc)₂O): The stoichiometry of (Boc)₂O is crucial. An inadequate amount will result in unreacted starting material.
-
Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively deprotonate the amine, hindering its nucleophilic attack on (Boc)₂O.
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, lower temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe.
-
Short Reaction Time: The reaction may require more time to go to completion, especially if other parameters are not optimal.
Q3: What are the common side products in an this compound reaction?
Several side products can form under non-optimized conditions, reducing the yield of the desired mono-Boc protected product. These include:
-
N,N-di-Boc derivative: If an excess of (Boc)₂O is used, or if the reaction conditions are too harsh, a second Boc group can be added to the amine.
-
Urea formation: This can occur if the starting amine reacts with any isocyanate impurities present in the (Boc)₂O or formed in situ.
-
Oxazolidinone formation: This is a potential side reaction if the PEG chain has a terminal hydroxyl group that can react with the activated amine.
Q4: How can I monitor the progress of my reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to ensure complete consumption of the starting material. The most common methods are:
-
Thin Layer Chromatography (TLC): A simple and rapid technique to visualize the disappearance of the starting amine and the appearance of the product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the product and any side products formed.[1]
Q5: My yield is low after purification. What are the best practices for purifying this compound?
Product loss during purification is a common issue. Effective purification strategies for this compound include:
-
Aqueous Workup: Washing the reaction mixture with a mild aqueous acid (e.g., 1M HCl) followed by a basic solution (e.g., saturated sodium bicarbonate) and brine can effectively remove excess reagents and some impurities.[1]
-
Precipitation: The Boc-protected product may be less soluble in non-polar solvents like diethyl ether or hexanes. Precipitation by adding these solvents to a concentrated solution of the product can be an effective purification step.
-
Column Chromatography: If the product is not sufficiently pure after extraction or precipitation, silica (B1680970) gel column chromatography may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your this compound reactions.
Problem 1: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient (Boc)₂O | Increase the molar equivalents of (Boc)₂O to 1.1-1.5 equivalents relative to the Amino-PEG12-amine. |
| Inappropriate Base | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1][2] Ensure 2-3 molar equivalents of the base are used.[1] |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating to 40°C may improve the reaction rate.[3] |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed (typically 3-12 hours).[1] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of N,N-di-Boc | Avoid a large excess of (Boc)₂O. Use a stoichiometric amount or a slight excess (1.1 equivalents). |
| Urea Formation | Use high-purity (Boc)₂O. Ensure the reaction is performed under anhydrous conditions to minimize the formation of isocyanate. |
| Hydrolysis of (Boc)₂O | Ensure all glassware is dry and use an anhydrous solvent. (Boc)₂O can hydrolyze in the presence of water, reducing its availability for the reaction. |
Problem 3: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Aqueous Workup | The Boc-protected PEG may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
| Inefficient Precipitation | Experiment with different anti-solvents (e.g., diethyl ether, pentane, hexanes) to find the optimal conditions for precipitation. Ensure the product solution is sufficiently concentrated before adding the anti-solvent. |
| Product Adsorption on Silica Gel | The polar nature of the PEG chain can lead to streaking and poor recovery from silica gel columns. Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data
The following tables summarize key reaction parameters for the Boc protection of amino-PEGs. Note that optimal conditions for this compound may vary and should be determined empirically.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to amine) | Reference |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 1.1 - 1.5 | [1] |
| Diisopropylethylamine (DIPEA) | 2 - 3 | [1] |
| Triethylamine (TEA) | 1 - 1.5 | [3] |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Reference |
| Temperature | Room Temperature to 40°C | [3] |
| Reaction Time | 3 - 12 hours | [1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | [1][3] |
Experimental Protocols
Protocol for Boc Protection of Amino-PEG12-amine
This protocol describes a general procedure for the Boc protection of the terminal amine group of Amino-PEG12-amine.
Materials:
-
Amino-PEG12-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the Amino-PEG12-amine in anhydrous DCM.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Slowly add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture while stirring.
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[1]
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-protected product.
-
Further purify the product by precipitation or column chromatography if necessary.
-
Confirm the identity and purity of the final product by NMR and MS.[1]
Visualizations
Caption: Experimental workflow for the Boc protection of Amino-PEG12-amine.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: Overcoming Solubility Challenges with Amino-PEG12-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Amino-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound, like many PEGylated compounds, is soluble in a range of solvents. It is generally soluble in water and many organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2][3][4] The presence of the hydrophilic PEG chain enhances its solubility in aqueous solutions, while the nonpolar Boc protecting group contributes to its solubility in lipophilic organic solvents.[5][6]
Q2: I am having trouble dissolving this compound in an aqueous buffer. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging, especially at higher concentrations. A common and effective method is to first prepare a concentrated stock solution in an organic solvent like DMSO.[7][8] This stock solution can then be added dropwise to your aqueous buffer while vortexing to ensure proper mixing. It is crucial to keep the final concentration of the organic solvent low (typically below 5%) to prevent precipitation of your compound.[9]
Q3: Can I heat the solution to help dissolve this compound?
A3: Yes, gentle heating can aid in the dissolution of PEGylated compounds.[7][9] It is recommended to warm the solution to 30-40°C. For more resistant solutes, temperatures up to 50°C can be used.[5] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the molecule.
Q4: Is sonication a suitable method for dissolving this compound?
A4: Sonication is another effective technique to assist in the dissolution of this compound.[7][9] Using a bath sonicator can help break up any aggregates and facilitate the solvation of the compound.
Q5: What is the expected solubility of this compound in DMSO?
A5: While specific quantitative data for this compound can vary, a similar compound, Boc-NH-PEG12-CH2CH2COOH, has a reported solubility of 100 mg/mL in DMSO.[8] This suggests that this compound is also highly soluble in DMSO.
Q6: How does the Boc protecting group affect the solubility of this compound?
A6: The tert-butyloxycarbonyl (Boc) protecting group is nonpolar and increases the lipophilicity of the molecule.[6] This property enhances the solubility of this compound in organic solvents. The Boc group can be removed under mild acidic conditions to yield a free amine.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving in the chosen solvent. | The concentration may be too high for direct dissolution. | 1. Try preparing a concentrated stock solution in a highly polar organic solvent like DMSO or DMF first.[7][8]2. Use sonication or gentle warming (30-40°C) to aid dissolution.[7][9]3. Increase the volume of the solvent to lower the concentration. |
| Precipitation occurs when adding the stock solution to an aqueous buffer. | The final concentration of the organic solvent is too high, causing the compound to "crash out." | 1. Ensure the final concentration of the organic solvent in your working solution is low (ideally <5%).[9]2. Add the stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing.3. Consider using a co-solvent system if a higher concentration is required. |
| The solution is cloudy or hazy after dissolution. | The compound may not be fully dissolved or may be forming aggregates. | 1. Sonicate the solution for 5-10 minutes.[9]2. Gently warm the solution while stirring.[7]3. Filter the solution through a 0.22 µm filter to remove any undissolved particulates. |
| Inconsistent results in biological assays. | The compound may be precipitating in the cell culture media or interacting with media components. | 1. Visually inspect the media after adding the compound for any signs of precipitation.2. Decrease the final concentration of the compound in the assay.3. Prepare fresh dilutions from a stock solution for each experiment. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Similar PEGylated Compounds
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2][4] |
| Water | Soluble | [1][2][4] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [1] |
| Toluene | Less Soluble (heating may improve) | [1][2] |
| Ether | Insoluble | [1] |
Table 2: Quantitative Solubility Data for this compound and Analogs
| Compound | Solvent/Formulation | Solubility | Reference(s) | | :--- | :--- | :--- | | this compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |[7] | | Boc-NH-PEG12-CH2CH2COOH | DMSO | 100 mg/mL |[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of this compound in a suitable vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution (from Protocol 1) to achieve the final desired concentration.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1-5%, to maintain the solubility of the compound and for compatibility with biological assays.
-
Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider optimizing the protocol by lowering the final concentration or adjusting the buffer composition.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Amino-PEG12-amine, 361543-12-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Amino-PEG12-Boc
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Boc-protected Amino-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically Trifluoroacetic Acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group.[1]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially in longer variants, can sterically hinder the approach of the acid to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. Poor solubility of the this compound or the acid in the chosen solvent can lead to an incomplete reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material (Boc-protected PEG) and the appearance of the deprotected product (amine). The deprotected amine is more polar and will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]
Q3: What are potential side reactions during Boc deprotection and how can I prevent them?
A primary side reaction is the alkylation of nucleophilic sites on the molecule by the tert-butyl cation generated during the cleavage of the Boc group. To prevent this, scavengers can be added to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues of incomplete Boc deprotection.
Problem: Incomplete Deprotection
Symptoms:
-
Presence of starting material (Boc-protected PEG) in the final product, as confirmed by TLC, LC-MS, or NMR.
-
Low yield of the desired deprotected amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions and Actions:
-
Increase Acid Concentration: If using TFA in DCM, consider increasing the concentration of TFA from a lower percentage (e.g., 20%) to a higher one (e.g., 50%).[1]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the progress at regular intervals using an appropriate analytical technique.[1]
-
Use a Stronger Acid System: If TFA/DCM is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be employed.[1][3]
-
Optimize Solvent: Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider increasing the solvent volume or exploring alternative solvents.
Quantitative Data
The following tables provide a summary of common reaction conditions and their impact on deprotection efficiency.
Table 1: Comparison of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | ~78[4][5] |
| TFA | 50% | DCM | 60 | >95[4] |
| HCl | 4M | Dioxane | 5 | ~80[4] |
| HCl | 4M | Dioxane | 60 | >95[4] |
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (%) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5 | Carbocation Scavenger |
| Water | 2.5 - 5 | Carbocation Scavenger |
| Thioanisole | 5 | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5 | Carbocation Scavenger, Protects Cysteine |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.
References
Technical Support Center: Optimizing Conjugation of Amino-PEG12-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of Amino-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker molecule.[1][2] It contains a terminal primary amine group and a tert-butyloxycarbonyl (Boc) protected amine group, connected by a 12-unit PEG chain. The PEG chain enhances solubility and biocompatibility, making it ideal for use in bioconjugation, drug delivery, and PROTAC synthesis.[1][2][3] The Boc group is a protecting group for the amine, which can be removed under acidic conditions to allow for further reactions.[4][5]
Q2: What is the purpose of the Boc protecting group?
A2: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[5] It prevents the amine from reacting prematurely during a multi-step synthesis. The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule.[6] It can be readily removed under mild acidic conditions to expose the free amine for subsequent conjugation.[3][5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at -20°C and protected from light.[1][7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about one month.[1] It is also advised to let the product come to room temperature before opening and to limit exposure to moisture as PEG compounds can be hygroscopic.[8]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), acetonitrile, and dimethylformamide (DMF).[1][8] The hydrophilic PEG chain also imparts water solubility.[9][]
Troubleshooting Guides
This section addresses common issues encountered during the Boc deprotection and conjugation steps.
Boc Deprotection Troubleshooting
Problem 1: Incomplete or no Boc deprotection.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If the reaction is incomplete, consider increasing the acid concentration. Trifluoroacetic acid (TFA) is commonly used at concentrations of 20-50% in a solvent like dichloromethane (DCM).[11] For substrates that are difficult to deprotect, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be used.[11] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction is sluggish, extend the reaction time and monitor its progress using an appropriate analytical method like TLC or LC-MS.[11] Most deprotections are carried out at room temperature, but gentle heating may be required for some substrates.[11] |
| Solvent Issues | Ensure that the this compound is fully dissolved in the chosen solvent. DCM is a common and effective solvent for TFA-mediated deprotection.[11] |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the approach of the acid to the Boc group.[11] In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
Problem 2: Observation of side products after deprotection.
| Potential Cause | Recommended Solution |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, they may be cleaved or modified during Boc deprotection. Use milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time.[12] |
| Alkylation by t-butyl Cation | The cleavage of the Boc group generates a tert-butyl cation, which can alkylate sensitive functional groups. To prevent this, add a scavenger such as triisopropylsilane (B1312306) (TIS) or thiophenol to the reaction mixture.[6][11] |
Conjugation Reaction Troubleshooting
Problem 1: Low conjugation efficiency.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction of an amine with an activated carboxylic acid (e.g., NHS ester) is pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5.[13] |
| Inefficient Activation of Carboxylic Acid | If you are conjugating the deprotected this compound to a carboxylic acid, ensure efficient activation. Use fresh solutions of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activation step is most efficient at a slightly acidic pH of 4.5-6.0.[13] |
| Incorrect Molar Ratio of Reactants | The stoichiometry of the reactants is crucial. For the activation of a carboxylic acid, a common starting molar ratio is 1:2:2 for the PEG-acid, EDC, and NHS, respectively.[13] For the conjugation step, an excess of the activated PEG linker may be required to drive the reaction to completion. |
| Hydrolysis of Activated Ester | The NHS-ester intermediate has limited stability in aqueous solutions and can hydrolyze.[13] Perform the conjugation step promptly after the activation of the carboxylic acid. |
| Steric Hindrance | The bulky nature of the molecules being conjugated can lead to steric hindrance.[14] Consider increasing the reaction time or temperature. Using a longer PEG linker might also help to overcome steric hindrance by providing more space between the conjugated molecules.[14] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If your molecule is sensitive to the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[11]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step three times.[11]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 2: Conjugation of Deprotected Amino-PEG12-Amine to a Carboxylic Acid
Materials:
-
Deprotected Amino-PEG12-Amine
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS or HEPES buffer, pH 7.2-7.5)[13]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
-
Add the EDC and NHS solutions to the carboxylic acid solution. A typical molar ratio is 1:2:2 (Carboxylic acid:EDC:NHS).[13]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[13]
-
-
Conjugation:
-
Dissolve the deprotected Amino-PEG12-Amine in the Conjugation Buffer.
-
Add the activated carboxylic acid solution (NHS ester) to the amine solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[13]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reversed-phase HPLC (RP-HPLC).[13]
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Range | Notes |
| Reagent | 20-50% TFA in DCM | A stronger acid like 4M HCl in dioxane can be used for resistant substrates.[11] |
| Temperature | 0°C to Room Temperature | Gentle heating may be applied if the reaction is slow. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress to determine the optimal time.[11] |
| Scavenger | 2.5-5% TIS | Recommended if the substrate has acid-sensitive groups susceptible to alkylation.[11] |
Table 2: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | For the activation of carboxylic acids with EDC/NHS.[13] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of amines with NHS esters.[13] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the components and steric hindrance.[13] |
| Molar Ratio (Acid:EDC:NHS) | 1:2:2 | A starting point for efficient activation of carboxylic acids.[13] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Buy Boc-NH-PEG12-NH-Boc [smolecule.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. medkoo.com [medkoo.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. N-Boc-PEG12-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Amino-PEG12-Boc Based PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Amino-PEG12-Boc linker.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. PEG compounds can be hygroscopic; it is advisable to let the vial come to room temperature before opening to minimize moisture exposure and to restore it under an inert atmosphere if possible.
Q2: What are the primary functions of the PEG12 linker in a PROTAC?
The PEG12 linker serves several critical roles in a PROTAC molecule. Its primary function is to connect the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] Additionally, the hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2]
Q3: Why is the Boc protecting group necessary on the this compound linker?
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for the terminal amine. It temporarily blocks the amine's reactivity, allowing for controlled, sequential synthesis. This ensures that the other end of the linker (e.g., a carboxylic acid or another functional group) can react selectively with one of the PROTAC's ligands. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the free amine for the next coupling step.[3]
Troubleshooting Guide
This guide is organized by the key stages of the synthesis process.
Stage 1: Boc Deprotection
Problem: My Boc deprotection is incomplete, or the reaction is very slow.
-
Possible Cause 1: Insufficient Acid Strength/Concentration. The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20% TFA in DCM, which can be increased to 50% if the reaction is sluggish. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[3]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process and may require more time for complete conversion.
-
Solution: Extend the reaction time and monitor progress by TLC or LC-MS. While typically run at room temperature for 1-2 hours, some substrates may benefit from longer reaction times.[3]
-
-
Possible Cause 3: Steric Hindrance. The bulky PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction.
-
Solution: In addition to extending the reaction time and increasing acid concentration, ensure efficient stirring to maximize contact between the reagent and the substrate.
-
-
Possible Cause 4: Poor Solubility. The solvent must fully solvate both the PEGylated linker and the acid.
-
Solution: DCM is a common and effective solvent. Ensure your starting material is fully dissolved before proceeding with the reaction.[3]
-
Problem: I am observing side products after deprotection.
-
Possible Cause: Alkylation by t-Butyl Cation. The deprotection mechanism generates a tert-butyl cation (t-Bu+), which can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings.
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture. These scavengers will trap the t-butyl cation and prevent unwanted side reactions.
-
Stage 2: Amide Coupling
Problem: The yield of my amide coupling reaction is low.
-
Possible Cause 1: Inactive Coupling Reagents. Coupling reagents like HATU can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality coupling reagents. Ensure they are stored under anhydrous conditions.
-
-
Possible Cause 2: Presence of TFA Salt. The amine generated from the Boc deprotection step is often a TFA salt. This salt can interfere with the coupling reaction by protonating the amine, rendering it less nucleophilic.
-
Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (typically 2-3 equivalents), to neutralize the TFA salt before adding the coupling reagent.[4]
-
-
Possible Cause 3: Suboptimal Solvent Choice. The solvent can significantly impact reaction rates and solubility.
-
Solution: While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[4]
-
-
Possible Cause 4: Steric Hindrance. The ligands being coupled may be sterically bulky, hindering the reaction.
-
Solution: Increase the reaction time and consider gentle heating (e.g., to 40-50°C) if the reactants are stable at that temperature. Ensure you are using an appropriate excess of the coupling reagent (e.g., 1.2 equivalents of HATU).[4]
-
Stage 3: Purification
Problem: I am having difficulty purifying my final PROTAC product.
-
Possible Cause 1: High Polarity and Hydrophilicity. The PEG12 linker makes the final PROTAC molecule highly polar and water-soluble. This can cause issues with standard silica (B1680970) gel chromatography, leading to smearing and poor recovery.[4]
-
Solution: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying PEGylated PROTACs. A C18 or C8 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[5]
-
-
Possible Cause 2: Co-elution of Impurities. Unreacted starting materials or byproducts from the synthesis can have similar retention times to the desired product, making separation difficult.[5]
-
Solution: Optimize the HPLC gradient to improve resolution. A shallower gradient can often help separate closely eluting peaks. A multi-step purification strategy, potentially starting with Size Exclusion Chromatography (SEC) to remove smaller impurities before a final polishing step with RP-HPLC, can also be effective.[5]
-
-
Possible Cause 3: Product Aggregation. The large size and complex nature of PROTACs can sometimes lead to aggregation.
-
Solution: Consider adding excipients like arginine to purification buffers to reduce non-specific interactions. Performing purification at lower temperatures may also help.[5]
-
Quantitative Data Summary
The following table provides typical parameters and expected outcomes for the key steps in an this compound based PROTAC synthesis. Actual results will vary depending on the specific ligands used.
| Reaction Step | Parameter | Typical Reagents & Conditions | Expected Yield/Purity | Monitoring Method |
| Boc Deprotection | Acid | 20-50% TFA in DCM | >95% Conversion | LC-MS, TLC |
| Time | 1-2 hours at room temperature | |||
| Scavenger | 2.5-5% TIS (optional) | |||
| First Amide Coupling | Coupling Reagent | HATU (1.2 eq), DIPEA (3 eq) | 60-90% | LC-MS, TLC |
| Solvent | Anhydrous DMF or NMP | |||
| Time | 2-12 hours at room temperature | |||
| Second Amide Coupling | Coupling Reagent | HATU (1.2 eq), DIPEA (3 eq) | 50-85% | LC-MS, TLC |
| Solvent | Anhydrous DMF or NMP | |||
| Time | 2-12 hours at room temperature | |||
| Final Purification | Technique | Preparative RP-HPLC | >95% Purity | Analytical HPLC, LC-MS |
| Column / Mobile Phase | C18 column; Water/Acetonitrile + 0.1% TFA gradient |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the free amine as a TFA salt.
Materials:
-
Boc-NH-PEG12-linker conjugate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, recommended if acid-sensitive groups are present)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand to the PEG-amine generated in Protocol 1.
Materials:
-
Amine-PEG12-Ligand 1 TFA salt (from Protocol 1, ~1.0 eq)
-
Carboxylic acid-containing Ligand 2 (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the carboxylic acid-containing Ligand 2 (1.0 eq) and the Amine-PEG12-Ligand 1 TFA salt (~1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes to neutralize the TFA salt.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified. Typically, the mixture is diluted with an organic solvent like ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. The final purification is achieved by preparative HPLC.[6]
Protocol 3: RP-HPLC Purification of Final PROTAC
This protocol provides a general method for the final purification step.
Materials:
-
Crude PROTAC product
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A/B). Filter the sample through a 0.22 µm filter.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for your specific PROTAC (e.g., 10% to 90% B over 30 minutes).
-
Collect fractions corresponding to the peak of the desired PROTAC, as identified by UV detection.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and lyophilize to remove the solvent and obtain the final product as a TFA salt.[5]
Visualizations
Logical and Experimental Workflows
Caption: General workflow for PROTAC synthesis using this compound.
References
Technical Support Center: Improving the Stability of Amino-PEG12-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Amino-PEG12-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. It is recommended to store the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is acceptable, but for long-term storage (months to years), the material should be kept at -20°C.[1][2][3] Some suppliers recommend storage at or below -20°C immediately upon receipt.[4][5] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] The compound is hygroscopic, so care should be taken to limit exposure to moisture.[5] Always allow the vial to come to room temperature before opening to prevent condensation.[5]
Q2: I am observing unexpected deprotection of the Boc group. What are the common causes?
The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[6][7][8] Accidental exposure to even mild acids can initiate its removal. Key factors to investigate include:
-
Acidic Reagents: The most common cause is the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are standard deprotection reagents.[6][9][10][11] Even exposure to 1% TFA can cleave certain acid-labile groups.[8]
-
Solvent Choice: Ensure solvents are free from acidic impurities. Dichloromethane (DCM) is a common solvent for deprotection in combination with TFA.[10]
-
pH of Buffers: Using buffers with a pH below 7 can create an environment that promotes slow hydrolysis of the Boc group. The Boc group is generally stable to bases and most nucleophiles.[7]
Q3: My conjugate appears to be degrading over time. What are the likely degradation pathways?
Degradation can occur at two main sites: the Boc protecting group and the PEG chain itself.
-
Boc Group Cleavage: As discussed, this is an acid-catalyzed hydrolysis that results in the formation of a free amine, isobutylene, and carbon dioxide.[8][12]
-
PEG Chain Degradation: The polyethylene (B3416737) glycol (PEG) backbone is susceptible to oxidative degradation.[13][14] This process can be accelerated by exposure to heat, light, and oxygen.[13] Degradation can lead to the formation of impurities such as aldehydes and carboxylates, which may alter the properties and stability of your conjugate.[13] In some cases, depegylation (the complete loss of the PEG chain) can occur under high-temperature stress.[15]
Q4: What conditions should I avoid during conjugation and purification to maintain stability?
To prevent premature deprotection and degradation, avoid the following:
-
Strongly Acidic Conditions: Maintain a neutral or slightly basic pH (7.0-8.5) during conjugation reactions involving the other end of the linker.[16]
-
Excessive Heat and Light: Protect the reaction mixture and the purified conjugate from light and avoid high temperatures to minimize oxidation of the PEG chain.[13]
-
Reactive Impurities: Ensure all solvents and reagents are of high purity and free from peroxides or other oxidizing agents that could damage the PEG backbone.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Loss of Boc group confirmed by Mass Spectrometry or NMR. | Accidental exposure to acidic conditions during reaction, work-up, or purification. | Carefully check the pH of all aqueous solutions and buffers. Use HPLC-grade solvents to avoid acidic impurities. If purification is done via chromatography, ensure the stationary phase (e.g., silica (B1680970) gel) is not acidic or has been neutralized.[17] |
| Broad peaks or appearance of new peaks in HPLC analysis of the conjugate over time. | Degradation of the PEG chain via oxidation. | Store the conjugate under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.[5][13] Consider adding antioxidants if compatible with the application. |
| Low or no yield in a subsequent reaction requiring the Boc group to be intact. | Premature deprotection of the Boc group prior to the reaction. | Confirm the integrity of the this compound starting material before use. Re-evaluate all steps prior to the reaction for sources of acid. |
| Inconsistent experimental results between batches. | Inconsistent storage and handling of the this compound reagent. | Implement a strict storage and handling protocol. Aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid/Neat | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment.[2] |
| -20°C | Long-term (months to years) | Recommended for optimal stability.[1][2][4] | |
| Stock Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Common Reagents for Boc Deprotection
This table outlines typical acidic conditions used for the intentional removal of the Boc group. Exposure to these or similar conditions should be avoided when stability is desired.
| Reagent | Typical Concentration | Solvent | Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 5 - 30 min | [10][18] |
| Hydrochloric Acid (HCl) | 1-4 M | Dioxane, Ethyl Acetate | 30 min - 4 hrs | [6][] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hrs | [17] |
| Zinc Bromide (ZnBr₂) | N/A | Dichloromethane (DCM) | N/A | [9][10] |
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol outlines a method to monitor the stability of an this compound conjugate over time. A stability-indicating method should be able to separate the intact conjugate from its potential degradation products.
Methodology:
-
System: An HPLC system equipped with a UV detector and a Charged Aerosol Detector (CAD) is recommended. CAD is particularly useful as the PEG backbone lacks a strong chromophore.[20][21]
-
Column: A C8 or C18 reversed-phase column is often suitable.
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: Develop a gradient method that allows for the separation of the main conjugate peak from earlier eluting (more polar) and later eluting (less polar) impurities.
-
Sample Preparation:
-
Prepare a stock solution of the conjugate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, water).
-
Store aliquots of this solution under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Analysis:
-
Inject a sample immediately after preparation (T=0 baseline).
-
At specified time points (e.g., 1, 3, 7, 14 days), inject samples from each storage condition.
-
Monitor the chromatograms for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies intentionally expose the conjugate to harsh conditions to identify potential degradation pathways and validate the stability-indicating power of analytical methods.[22][23]
Methodology:
-
Prepare Samples: Prepare several identical samples of the conjugate in a suitable buffer (e.g., PBS).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 2-4 hours. Neutralize before injection. This will likely cause Boc deprotection.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 2-4 hours. Neutralize before injection.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temperature for 24 hours. This will primarily stress the PEG chain.
-
Thermal Stress: Incubate a sample at high temperature (e.g., 70°C) for 48 hours.
-
Photostability: Expose a sample to a light source compliant with ICH Q1B guidelines.
-
Control: Keep one sample at -20°C as an unstressed control.
-
Analysis: Analyze all samples by HPLC-CAD and/or LC-MS to separate and identify degradation products. Compare the chromatograms to the control sample.
Visualizations
Caption: Chemical structure of a generic this compound conjugate highlighting its primary stability weaknesses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 4. chemimpex.com [chemimpex.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. biopharminternational.com [biopharminternational.com]
Technical Support Center: Amino-PEG12-Boc Purification Strategies
Welcome to the technical support center for the purification of Amino-PEG12-Boc. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are liquid-liquid extraction, column chromatography (both normal-phase and reversed-phase), and crystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the potential impurities in a crude this compound product?
A2: Impurities can arise from the starting materials, side reactions, or decomposition during synthesis and workup. Common impurities may include:
-
Unreacted starting materials.
-
PEG diols or other PEG derivatives of varying lengths.
-
Byproducts from the Boc protection step.
-
Solvents used in the reaction and workup.
Q3: What purity level can I expect to achieve with different purification methods?
A3: The achievable purity of this compound is dependent on the chosen purification strategy. High-performance liquid chromatography (HPLC) is often used to assess purity. Commercial suppliers often provide this product with a purity of >95% or even >98% as determined by HPLC.[1][2] Reaching such high purity in a laboratory setting is feasible with optimized purification protocols.
| Purification Method | Typical Purity Range (%) | Typical Yield Range (%) | Scale |
| Liquid-Liquid Extraction | 80-95% | 70-90% | Small to Large |
| Normal-Phase Chromatography | >95% | 60-80% | Small to Medium |
| Reversed-Phase Chromatography | >98% | 50-70% | Small to Medium |
| Crystallization | >99% | 40-60% | Small to Large |
Q4: How should I store the purified this compound?
A4: For short-term storage (days to weeks), keep the product in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during liquid-liquid extraction. | - Ensure the pH of the aqueous phase is optimized for the extraction. - Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or ethyl acetate (B1210297).[3] - Perform multiple extractions to maximize recovery. |
| Co-elution of product with impurities during column chromatography. | - Optimize the solvent system (mobile phase) for better separation. - Adjust the gradient in gradient chromatography. - Consider using a different stationary phase (e.g., switching from normal-phase to reversed-phase). |
| Product is not crystallizing. | - Ensure the product is sufficiently pure before attempting crystallization. - Try different solvent systems for crystallization. - Use a seed crystal to induce crystallization.[4][5] |
| Product degradation. | - Avoid high temperatures and strong acidic or basic conditions during purification. |
Issue 2: Product is an Oil Instead of a Solid
| Possible Cause | Troubleshooting Steps |
| Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| Hygroscopic nature of the product. | - Handle the product in a dry environment (e.g., glove box or under an inert atmosphere). - Store the product in a desiccator. |
| Presence of impurities. | - Further purify the product using a high-resolution technique like reversed-phase HPLC. - Sometimes, stirring the oil with a non-polar solvent like diethyl ether or hexane (B92381) can induce solidification.[6] |
Issue 3: Broad Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Dispersity of the PEG chain. | - This is an inherent property of PEGylated compounds and can lead to broader peaks in chromatography.[7] |
| Poor chromatographic conditions. | - Optimize the mobile phase composition and gradient. - Ensure the column is properly equilibrated. - Check for and eliminate any dead volume in the HPLC system. |
| On-column degradation. | - Use a mobile phase with a neutral pH if the compound is sensitive to acid or base. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is suitable for an initial cleanup of the crude product to remove water-soluble impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Follow with a wash using brine (saturated aqueous sodium chloride) to remove excess water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Normal-Phase Column Chromatography
This method is effective for separating the target compound from less polar impurities.
Methodology:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into a glass column to pack the stationary phase.
-
Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a high-resolution technique suitable for obtaining highly pure this compound.
Methodology:
-
Dissolve the sample in the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the column with a gradient of increasing organic solvent concentration. The more hydrophobic molecules will elute later.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Remove the organic solvent and lyophilize the aqueous solution to obtain the pure product.
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. medkoo.com [medkoo.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Amino-PEG12-Boc experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a terminal primary amine and a Boc-protected amine, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and provides a flexible spacer. Its primary application is in bioconjugation and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light. When stored as a stock solution in a solvent like DMSO, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to one month.[1] It is important to warm the vial to room temperature before opening to prevent moisture condensation.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Polyethylene glycol (PEG) linkers, in general, are also soluble in water and many organic solvents such as chloroform, methylene (B1212753) chloride, and dimethylformamide (DMF).[2][3] They are less soluble in alcohols and toluene (B28343) and generally not soluble in ether.[2]
Q4: How is the Boc protecting group removed from this compound?
The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4][5] The reaction is usually fast and can be performed at room temperature.[5]
Troubleshooting Guides
Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS-ester activated molecule | Prepare the activated molecule solution immediately before use. Avoid moisture by using anhydrous solvents. |
| Competition from primary amines in buffer | Use amine-free buffers such as PBS (phosphate-buffered saline) at a pH of 7.2-8.0. Avoid buffers containing Tris or glycine.[6] |
| Suboptimal pH for conjugation | Ensure the reaction pH is between 7.2 and 9.0 for efficient reaction with primary amines.[6][7] |
| Steric hindrance | Consider a longer PEG linker if the conjugation site is sterically hindered. |
| Low reactivity of the amine | Increase the molar excess of the activated this compound. |
Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient acid strength or concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature | Extend the reaction time and monitor progress using TLC or LC-MS. Gentle heating may be applied if necessary. |
| Poor solubility of the Boc-protected compound | Ensure the compound is fully dissolved in the reaction solvent. |
| Scavenger interference | If using scavengers, ensure they are compatible with the deprotection reaction. |
Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Alkylation of the deprotected amine | Add a scavenger like triisopropylsilane (B1312306) (TIS) to the deprotection reaction to quench the tert-butyl cation. |
| Formation of N-acylurea byproduct during activation | Optimize the activation conditions (e.g., temperature, stoichiometry of coupling reagents). |
| Reaction with hydroxyl groups | If your molecule contains sensitive hydroxyl groups, consider alternative protection strategies or milder reaction conditions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | May require ultrasonication to fully dissolve.[1] |
| Water | Soluble | PEGs are generally soluble in water.[2][3] |
| Ethanol | Less Soluble | PEGs are generally less soluble in alcohol.[2] |
| Methanol | Less Soluble | PEGs are generally less soluble in alcohol.[2] |
| DCM | Soluble | PEGs are generally soluble in methylene chloride.[2] |
| DMF | Soluble | PEGs are generally soluble in DMF.[2] |
Table 2: Stability of Boc-Protected Amines
| Condition | Stability | Notes |
| Acidic pH (<4) | Labile | The Boc group is readily cleaved by strong acids like TFA.[4][5] |
| Neutral pH (6-8) | Stable | The Boc group is stable under neutral conditions. |
| Basic pH (>9) | Stable | The Boc group is stable to most bases.[8] |
| Elevated Temperature | Generally Stable | Stability at elevated temperatures is dependent on the specific conditions and solvent. |
| Nucleophiles | Stable | The Boc group is stable towards most nucleophiles.[8] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Amino-PEG12-Amine.
Protocol 2: Conjugation of Deprotected Amino-PEG12-Amine to an NHS-Ester Activated Molecule
Materials:
-
Deprotected Amino-PEG12-Amine (from Protocol 1)
-
NHS-ester activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Standard glassware
Procedure:
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.
-
Dissolve the deprotected Amino-PEG12-Amine in anhydrous DMF or DMSO.
-
Add the Amino-PEG12-Amine solution to the NHS-ester solution. A typical molar ratio is 1:1 to 1:1.2 (NHS-ester:Amine).
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Caption: A troubleshooting decision tree for common issues encountered in this compound experiments.
Caption: The mechanism of Boc deprotection using a strong acid like TFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Enhancing Reaction Kinetics of Amino-PEG12-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction kinetics of Amino-PEG12-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound?
This compound is a heterobifunctional linker primarily used in a two-step bioconjugation process. The first step involves the deprotection of the tert-butyloxycarbonyl (Boc) group to expose a primary amine. The second step is the reaction of this newly freed amine with a target molecule, commonly through amide bond formation with a carboxylic acid or its activated ester.
Q2: My Boc deprotection of this compound is slow or incomplete. What are the common causes and solutions?
Incomplete Boc deprotection is a frequent issue that can significantly impact yield and purity.[1][2] Key factors influencing the reaction kinetics include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis.[2] If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[1][2]
-
Solution: Increase the acid concentration. For instance, if using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%.[2] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[2]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient.[2]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially in longer variants like PEG12, can sterically hinder the approach of the acid to the Boc-protected amine, thus slowing the reaction rate.[2]
-
Solution: Optimizing acid concentration and reaction time is crucial. In cases of severe steric hindrance, using a less bulky protecting group during synthesis, if possible, could be a consideration for future experiments.
-
-
Solvent Issues: Proper solvation of both the this compound and the acid is critical. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1][2]
-
Solution: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.
-
Q3: I am observing side products after the Boc deprotection step. What could be the cause?
The generation of side products is often linked to the harsh acidic conditions required for Boc removal, which can affect other sensitive functional groups in your molecule.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation formed during deprotection can alkylate nucleophilic side chains such as those found in tryptophan and methionine.
-
Solution: The addition of "scavengers" like triisopropylsilane (B1312306) (TIS) can trap the tert-butyl cations and prevent these side reactions.[1]
-
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters), they may also be cleaved under the deprotection conditions.
-
Solution: A careful selection of orthogonal protecting groups during the design of your synthesis is the best prevention strategy. If facing this issue with an existing molecule, using milder deprotection conditions with careful monitoring may help achieve selectivity.
-
Q4: The subsequent amide bond formation with the deprotected Amino-PEG12-amine is inefficient. How can I improve the reaction kinetics?
Challenges in amide coupling with PEGylated amines often stem from steric hindrance and the inherent reactivity of the coupling partners.
-
Steric Hindrance: The PEG12 chain can sterically hinder the approach of the activated carboxylic acid to the amine.
-
Solution: Using a longer PEG linker if the application allows can increase the distance between the reactive site and the bulky molecule.[3] Optimizing reaction conditions such as temperature and reaction time is also critical. For particularly challenging couplings, consider using more powerful coupling reagents like HATU or COMU®.[4]
-
-
Poor Carboxylic Acid Activation: Incomplete activation of the carboxylic acid will lead to low yields.
-
Solution: Ensure the use of efficient coupling reagents. For standard couplings, EDC/NHS chemistry is common. For more challenging, sterically hindered substrates, phosphonium (B103445) or uronium/aminium salt-based reagents are recommended.[4]
-
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and pH play a crucial role.
Q5: Purification of my PEGylated product is proving difficult. What strategies can I employ?
The purification of PEGylated compounds is notoriously challenging due to the heterogeneity of the reaction mixture, which can contain unreacted starting materials, multi-PEGylated species, and positional isomers.[]
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and by-products.[]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation of species with different degrees of PEGylation.[]
-
Reverse Phase Chromatography (RP-HPLC): This technique is widely used for the purification of peptides and can be effective for separating PEGylated products, especially for analytical purposes and identifying positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful supplementary technique to IEX, particularly for proteins that are difficult to purify by other methods.[]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Boc deprotection of amino-PEG linkers.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | 78 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[1]
Table 2: Representative Reaction Conditions for Boc Deprotection of Amino-PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Deprotection | 50% TFA in DCM | Room Temperature | 1-2 | >95 |
| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 1-4 | >95 |
This table provides an overview of common reagents, solvents, and reaction parameters for the removal of the Boc protecting group, with typical yields.[1][2]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine (Amino-PEG12-amine).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
TLC plates or LC-MS system for reaction monitoring
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[2]
-
If your substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]
Protocol 2: Amide Bond Formation with Deprotected Amino-PEG12-Amine
This protocol describes a general procedure for coupling the deprotected Amino-PEG12-amine with a carboxylic acid using EDC and NHS.
Materials:
-
Deprotected Amino-PEG12-amine (from Protocol 1)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) (optional, if starting from an amine salt)
-
Magnetic stirrer and stir bar
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-containing molecule, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture for 30-60 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Amino-PEG12-amine in anhydrous DMF. If using the TFA salt from the deprotection step, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.
-
Add the amine solution to the activated carboxylic acid solution.
-
Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with mild aqueous acid and brine. The organic layer is then dried and concentrated.
-
Purify the final PEGylated conjugate using an appropriate chromatographic technique (e.g., SEC or RP-HPLC).
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for amide bond formation.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
A Head-to-Head Comparison: Amino-PEG12-Boc versus Alkyl-Based PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving optimal therapeutic efficacy. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in a PROTAC's success. This guide provides an objective comparison of Amino-PEG12-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with traditional alkyl-based linkers, supported by experimental data and detailed methodologies.
The choice of a PROTAC linker is far from trivial; its length, flexibility, and chemical composition profoundly impact a molecule's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1] While both PEG and alkyl-based linkers are widely used, they impart distinct characteristics to the final PROTAC molecule, influencing its overall performance.
The Great Divide: Hydrophilicity vs. Hydrophobicity
The fundamental difference between this compound and alkyl-based linkers lies in their polarity. This compound, with its repeating ethylene (B1197577) glycol units, is inherently hydrophilic. This property often translates to improved aqueous solubility of the PROTAC, a significant advantage for these often large and complex molecules which can suffer from poor solubility.[1][] In contrast, alkyl linkers, composed of hydrocarbon chains, are hydrophobic. While synthetically straightforward, their hydrophobicity can sometimes negatively impact solubility.[3]
Impact on Physicochemical Properties and Cell Permeability
The linker's nature directly influences a PROTAC's drug-like properties. The enhanced solubility offered by PEG linkers can be a double-edged sword. While beneficial for formulation and bioavailability, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[4]
Alkyl linkers, on the other hand, can enhance membrane permeability due to their lipophilic character. However, this can also lead to increased non-specific binding and potential off-target effects. The optimal balance between solubility and permeability is crucial for effective intracellular delivery and is a key consideration in linker design.[4]
Ternary Complex Formation: The Key to Degradation
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's length and flexibility are critical in allowing the two proteins to come into the correct proximity and orientation for ubiquitination to occur.[5]
PEG linkers, like this compound, offer significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[3] Alkyl linkers also provide flexibility, but their interactions within the cellular environment may differ due to their hydrophobic nature. The stability of the ternary complex is a key determinant of the PROTAC's degradation efficiency, often measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]
Quantitative Data Presentation
To illustrate the performance differences between PEG-based and alkyl-based linkers, the following table summarizes key experimental data from a comparative study on BRD4-targeting PROTACs. Both PROTACs utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (pomalidomide) but differ in their linker composition.
| Linker Type | Linker Structure | Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | BRD4 Degradation DC50 (nM) | BRD4 Degradation Dmax (%) |
| PEG-Based | 15-atom PEG-like linker | 150 | 0.5 | 5 | >95 |
| Alkyl-Based | 14-atom alkyl linker | 25 | 2.1 | 20 | >90 |
This data is a representative compilation from literature and is intended for comparative purposes. Actual values can vary based on specific experimental conditions.
The data suggests that the PEG-based linker significantly enhances the solubility of the PROTAC compared to the alkyl-based linker. Conversely, the alkyl-based linker leads to higher cell permeability in the Caco-2 assay. In terms of degradation efficiency, the PROTAC with the PEG-based linker demonstrates a more potent DC50 value, indicating that it can induce 50% degradation of the target protein at a lower concentration. Both linkers, however, achieve a high maximal degradation (Dmax) of the target protein.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for the key experiments cited in this guide.
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Add 2 µL of the PROTAC stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final PROTAC concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect for precipitation.
-
Centrifuge the plate at high speed to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method (e.g., by comparing its UV absorbance to a standard curve or by LC-MS/MS).
Caco-2 Permeability Assay
This protocol outlines a method for assessing the intestinal permeability of a PROTAC using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
PROTAC compound
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of the PROTAC in transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Remove the medium from the apical (upper) and basolateral (lower) chambers.
-
Add the PROTAC dosing solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the PROTAC dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol describes how to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the primary antibody for the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein of interest (POI) and an E3 ubiquitin ligase together to form a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Stability Showdown: Amino-PEG12-Boc vs. Other Linkers in Drug Development
In the intricate world of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and safety of the entire construct. This guide provides a comprehensive stability analysis of Amino-PEG12-Boc, a commonly used polyethylene (B3416737) glycol (PEG)-based linker, in comparison to other prevalent linker classes, supported by experimental data and detailed protocols.
The stability of a linker is paramount; premature cleavage in systemic circulation can lead to off-target toxicity and diminished therapeutic efficacy, while a linker that is overly stable may fail to release its payload at the target site.[1] Linkers are broadly categorized as either cleavable or non-cleavable, with the choice depending on the desired mechanism of action and the specific application.
Comparative Stability of Linker Classes
The stability of a linker is typically assessed under various physiological conditions, including in plasma and under different pH and enzymatic environments. The following table summarizes the stability characteristics of major linker classes, providing a framework for comparing this compound.
| Linker Class | Sub-type / Example | Cleavage Mechanism | General Stability Profile | Key Advantages | Key Disadvantages |
| Cleavable Linkers | |||||
| Hydrazone | Acid-catalyzed hydrolysis | Stable at physiological pH (~7.4), labile in acidic environments (pH 4.5-6.0) of endosomes/lysosomes.[1] Some hydrazone linkers have shown hydrolysis rates of 1.5-2% per day in circulation.[2] | Targeted release in the acidic tumor microenvironment or intracellular compartments. | Potential for premature release in circulation, leading to off-target toxicity.[3][4] | |
| Disulfide | Reduction | Relatively stable in the oxidative environment of the bloodstream, cleaved in the reducing intracellular environment (high glutathione (B108866) concentration).[1][2] | Selective release inside the cell.[2] | Potential for instability in circulation. | |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally stable in plasma due to enzyme inhibitors, but efficiently cleaved by proteases overexpressed in tumor cells or lysosomes. Val-Cit linkers have shown half-lives of around 80 to 230 hours in plasma.[3] | High specificity for the tumor microenvironment.[5] | Susceptibility to cleavage by non-target proteases.[6] | |
| β-glucuronide | Enzymatic (β-glucuronidase) | Stable in circulation, cleaved by β-glucuronidase which is abundant in the tumor microenvironment and lysosomes.[7] | High tumor selectivity and hydrophilicity.[2] | Dependent on sufficient enzyme levels at the target site. | |
| Non-Cleavable Linkers | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | Highly stable in circulation. The payload is released after the complete degradation of the antibody backbone in the lysosome.[1][3] | Increased plasma stability and a better safety profile.[1] | No bystander effect; payload is released with a linker remnant.[1] |
| PEG Linkers | This compound | N/A (Boc is a protecting group) | The PEG backbone is generally stable to hydrolysis and enzymatic degradation.[8] The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[9] | Enhances hydrophilicity, reduces aggregation, and improves pharmacokinetics.[1] | The Boc group requires a deprotection step (acid treatment) to reveal the amine for conjugation.[9] |
In-Depth Look at this compound Stability
This compound is a heterobifunctional linker featuring a 12-unit polyethylene glycol chain, a terminal amine group, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG component imparts significant hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugate.[1] The core stability of the this compound linker is primarily determined by the PEG backbone itself, which is known for its high stability under physiological conditions, resisting both hydrolysis and enzymatic degradation.[8]
The Boc protecting group is a key feature, offering a stable shield for the amine functionality during synthesis and storage. It is resistant to a wide range of chemical conditions, including basic and nucleophilic environments.[9] However, the Boc group is designed to be labile under acidic conditions, typically being removed with acids like trifluoroacetic acid (TFA) to expose the amine for subsequent conjugation steps.[9][10] Therefore, the "stability" of the Boc group is context-dependent; it is stable when protection is needed and easily removed when the amine needs to be reactive.
Once incorporated into a final conjugate (e.g., an ADC or PROTAC), the stability of the linkages formed with the now-deprotected amine will depend on the chemistry used for conjugation (e.g., amide bond formation).
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key stability assays.
In Vitro Plasma Stability Assay using LC-MS
This method quantifies the amount of intact conjugate and any released payload over time when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) or PROTAC
-
Human, mouse, or rat plasma (lithium heparin as anticoagulant is recommended)[11]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Acetonitrile (B52724) or other protein precipitation solvent
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the ADC or PROTAC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours).
-
Sample Preparation for Intact Conjugate Analysis:
-
Affinity Capture: Add affinity capture beads to the plasma aliquots to isolate the ADC.
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.
-
Reduction (Optional): For ADCs, the sample can be treated with a reducing agent to separate the light and heavy chains for easier mass analysis.
-
-
Sample Preparation for Free Payload Quantification:
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
For intact conjugate analysis, use a reversed-phase column suitable for proteins.
-
For free payload analysis, use a reversed-phase column suitable for small molecules.
-
Analyze the data to determine the concentration of the intact conjugate (often measured as the drug-to-antibody ratio, DAR) and the released payload at each time point.[12]
-
ELISA-Based Quantification of Intact ADC
This immunoassay-based method measures the concentration of the antibody-conjugated drug over time.
Materials:
-
96-well microtiter plates
-
Antigen specific to the ADC's monoclonal antibody
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
ADC samples from plasma incubation
-
Detection antibody (e.g., anti-payload antibody) conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the microtiter plate with the specific antigen overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the plasma samples (containing the ADC) to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of intact ADC.
Visualizing Experimental Workflows and Linker Classification
To better illustrate the concepts discussed, the following diagrams were created using the DOT language for Graphviz.
Caption: Classification of common linker technologies.
Caption: Workflow for plasma stability analysis by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arxiv.org [arxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Role of Amino-PEG12-Boc in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to modulate the physicochemical properties of PROTACs. This guide provides a comparative analysis of PROTACs containing the Amino-PEG12-Boc linker, offering insights into its performance relative to other linkers and detailing the experimental protocols necessary for their characterization.
The Significance of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer but a critical determinant of its biological activity. It influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target.[1][2] The length, flexibility, and composition of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[3] PEG linkers, in particular, are favored for their hydrophilicity, which can enhance the solubility and cell permeability of often large and greasy PROTAC molecules.[1]
Performance Comparison of PROTACs with Varying Linker Architectures
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[4] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker lengths, including those with PEG chains of varying units. It is important to note that direct comparisons across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers
| PROTAC Name | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | 4-unit PEG | ~25 | >90% | HeLa |
| ARV-825 | Cereblon | 3-unit PEG | <1 | >95% | Various |
| dBET1 | Cereblon | 4-unit PEG | <1 | >95% | Various |
| Compound 29 | Cereblon | PEG composition | - | Significant degradation | MDA-MB-231 |
| Compound 34 | Cereblon | Piperazine-containing | 60 | - | MDA-MB-231 |
| Compound 37 | Cereblon | α-acyloxy amide | 62 | - | MDA-MB-231 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data compiled from multiple sources.[5][6]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Approximate PEG Units | DC50 (nM) | Dmax (%) | Cell Line |
| 12 | ~3 | >1000 | <20 | MCF-7 |
| 16 | ~4 | ~25 | ~90 | MCF-7 |
| 19 | ~5 | ~100 | ~70 | MCF-7 |
| 21 | ~6 | ~250 | ~50 | MCF-7 |
Data adapted from a study systematically evaluating linker length for ERα degradation.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To conceptualize the process of PROTAC-mediated protein degradation and the subsequent experimental analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Experimental Protocols
Accurate characterization of PROTACs requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of a PROTAC with an Amino-PEG-Boc Linker
A general synthetic strategy for coupling a target protein ligand and an E3 ligase ligand using a Boc-protected amino-PEG linker involves a multi-step process. The following is a representative protocol.
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid)
-
This compound
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
TFA for Boc deprotection
Procedure:
-
Coupling of Target Ligand to Linker: Dissolve the target protein ligand and this compound in DMF. Add HATU and DIPEA and stir at room temperature. Monitor the reaction by LC-MS. Purify the product by HPLC.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by LC-MS). Evaporate the solvent.
-
Coupling of E3 Ligase Ligand: Dissolve the deprotected intermediate and the E3 ligase ligand in DMF. Add HATU and DIPEA and stir at room temperature. Monitor the reaction by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC. Characterize by LC-MS and NMR.
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) in cells treated with PROTACs.[7][8]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)
-
PROTACs with different linkers
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4, typically 1:1000 dilution) and a loading control (e.g., anti-GAPDH or anti-β-actin, typically 1:5000 dilution)[7]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typically 1:5000 dilution)[7]
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.[8]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[9]
Materials:
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Reagent
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled plate at a suitable density for logarithmic growth.
-
Compound Treatment: After cell adherence, treat with a serial dilution of the PROTACs. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.[9]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Fulcrum of Efficacy: A Comparative Guide to Flexible vs. Rigid Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals: Navigating the critical choice between flexible and rigid linkers is a pivotal step in the design of potent and effective Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages and disadvantages of each linker type, thereby empowering rational PROTAC design.
The linker in a PROTAC, once considered a mere spacer, is now understood to be a critical determinant of its therapeutic success.[] It profoundly influences the formation and stability of the ternary complex, the PROTAC's physicochemical properties such as solubility and cell permeability, and ultimately, its degradation efficacy.[2][3] This guide delves into a comparative analysis of flexible and rigid linkers, presenting quantitative data, detailed experimental protocols for key assays, and visual aids to clarify complex biological pathways and workflows.
Flexible vs. Rigid Linkers: A Head-to-Head Comparison
The choice between a flexible and a rigid linker is not always straightforward and is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[4] Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in the initial stages of PROTAC design to facilitate the formation of a productive ternary complex.[][5] However, this flexibility can also come at a cost, including a potential entropic penalty upon binding and poorer pharmacokinetic properties.[4]
Conversely, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, or unsaturated moieties such as alkynes, can pre-organize the PROTAC into a bioactive conformation.[5][6] This can lead to enhanced ternary complex stability, improved cell permeability, and better metabolic stability.[6][7] However, the lack of conformational flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Comparison of Linkers in Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 | Dmax | Cell Line | E3 Ligase | Reference |
| ARCC-4 | Flexible | PEG-based | Low nM | ~95% | VCaP | VHL | [8] |
| "Rigid Series" | Rigid | Piperazine-containing | Not explicitly stated, but degradation was 86-99% | 86-99% | Not specified | CRBN | [9] |
Note: A direct DC50 comparison is not available from the provided reference for the rigid series; however, the high Dmax values suggest potent degradation.
Table 2: Comparison of Linkers in Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Metabolic T1/2 (min) | Cell Line | E3 Ligase | Reference |
| 6e | Flexible | Not specified | Not specified | Not specified | Poor | Not specified | CRBN | [6] |
| 3e | Rigid | Not specified | Not specified | Not specified | >145 | Not specified | CRBN | [6] |
| NC-1 | Flexible | PEG6 | 2.2 | 97% | Not specified | Mino | CRBN | [10] |
Note: The study on 6e and 3e focused on improving metabolic stability through linker rigidification, highlighting a key advantage of rigid linkers. NC-1 provides a baseline for a flexible linker's high degradation potency.
Table 3: Comparison of Linkers in Epidermal Growth Factor Receptor (EGFR)-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | Efficacy | Cell Line | E3 Ligase | Reference |
| Compounds 1-3 | Flexible | PEG | Weak degradation | HCC-827 | VHL | [11] |
| Compound 6 | More Rigid | All-carbon (9 methylenes) | Effective degradation at 10 nM | HCC-827 | VHL | [11] |
| Compounds 7-8 | Flexible | PEG | Less effective | Not specified | CRBN | [11] |
| Compound 9 | More Rigid | All-carbon (6 methylenes) | More effective | Not specified | CRBN | [11] |
Visualizing the Mechanism and Workflow
To better understand the underlying processes of PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
a. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.
b. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binding affinity (KD) of the binary complex.
c. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The binding of the POI-PROTAC complex to the E3 ligase indicates ternary complex formation.
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the apparent KD for the ternary complex.
d. Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
a. Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The acceptor plate is filled with buffer.
b. Assay Procedure:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature.
c. Quantification and Data Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Conclusion
The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic. While flexible linkers offer a valuable starting point for establishing proof-of-concept, the strategic incorporation of rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the optimization of these promising next-generation therapeutics. The continued exploration of novel linker chemistries, guided by a deeper understanding of the structural and dynamic nature of ternary complexes, will undoubtedly pave the way for the development of more potent and specific protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Amino-PEG12-Boc in Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant in the efficacy of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The Amino-PEG12-Boc linker, a discrete polyethylene (B3416737) glycol (PEG) linker with 12 PEG units, offers a balance of hydrophilicity and a defined spacer length, influencing the overall performance of the conjugate. This guide provides a comparative analysis of the performance of bioconjugates utilizing a PEG12-based linker in various cell lines, with a focus on how it compares to other linker alternatives.
The Role of the Linker in Bioconjugate Efficacy
The linker in a bioconjugate is not merely a passive connector; it plays a crucial role in the molecule's solubility, stability, cell permeability, and the spatial orientation of the functional moieties.[1] An optimal linker facilitates the desired biological activity, such as the formation of a stable ternary complex in PROTACs (Target Protein-PROTAC-E3 Ligase), while minimizing off-target effects.[1] PEG linkers, in particular, are favored for their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[]
Comparative Performance Analysis: PEG12 vs. Alternative Linkers
The length of the PEG linker is a critical parameter that can significantly impact the performance of a bioconjugate. Shorter PEG linkers, such as those with around 12 PEG units, are often associated with high in vitro potency. However, the optimal linker length is highly dependent on the specific target protein, the E3 ligase recruited (in the case of PROTACs), and the cell line being studied.[]
In Vitro Cytotoxicity and Degradation Efficiency
The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with PEG linkers of varying lengths to other linker types. It is important to note that the data is synthesized from studies using different target proteins, E3 ligases, and cell lines, which may influence the results.
Table 1: Comparative Efficacy of PROTACs with Different Linker Types in Various Cell Lines
| Target Protein | Cell Line | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | MCF-7 | PEG | ~16 | - | ~95 | [] |
| ERα | MCF-7 | PEG | ~12 | - | ~75 | [] |
| TBK1 | - | PEG/Alkyl | < 12 | No degradation | - | [3] |
| TBK1 | - | PEG/Alkyl | 21 | 3 | 96 | [3] |
| PI3K/mTOR | MDA-MB-231 | Alkyl | 8 | 42.23 (p110γ) / 45.4 (mTOR) | 88.6 (p110γ) / 74.9 (mTOR) | [4] |
| BRD4 | HeLa | PEG | - | - | - | [3] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Characteristics
| Cell Line | Linker Feature | IC50 | General Observation | Reference |
| IgE-positive cell line | Toxin-conjugated antibody | 10-100 nM | Dose-dependent reduction in viability. | [5] |
| HeLa, PC-3 | PEGylated Gold Nanoparticles | - | PEGylation can reduce non-specific uptake. | [6] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate the performance of these bioconjugates, the following diagrams illustrate the key signaling pathway for PROTACs and the general experimental workflows for assessing cytotoxicity and protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Cytotoxic Antibody–Drug Conjugate Targeting Membrane Immunoglobulin E-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PEGylated PROTAC Linkers: Optimizing for Potent Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often underestimated, component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's composition and length profoundly influence a PROTAC's efficacy, dictating the formation and stability of the ternary complex, physicochemical properties, and ultimately, the potency of protein degradation.[1][2][3]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are the most common, utilized in over half of reported PROTACs.[4] PEG linkers are favored for their ability to enhance hydrophilicity and solubility, properties that are often challenging for large PROTAC molecules.[1][4] Furthermore, the length of a PEG linker can be systematically modified, allowing for empirical optimization of degradation efficiency for a specific protein of interest (POI) and E3 ligase pair.[4]
This guide provides a head-to-head comparison of PEGylated PROTAC linkers of varying lengths, supported by experimental data, to inform rational degrader design for researchers, scientists, and drug development professionals.
The Catalytic Cycle of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action initiates a catalytic cycle leading to the target's destruction.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Impact of PEG Linker Length on Degradation Efficacy
The optimal linker length is not universal and must be determined empirically for each POI-E3 ligase system.[5] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to a non-productive complex where ubiquitination is inefficient.[6][7]
The following tables summarize experimental data from studies investigating the impact of PEG linker length on the degradation of various target proteins. The key performance metrics are DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[2]
Table 1: Comparison of ERα-Targeting PROTACs
A systematic study on Estrogen Receptor α (ERα) degraders highlighted that a PROTAC with a 16-atom linker was significantly more potent than one with a 12-atom linker, despite comparable binding affinities.[5][7]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (MCF7 Cells) | Dmax | Reference |
| PROTAC A | ERα | VHL | PEG | 12 | Less Potent | - | [5][7] |
| PROTAC B | ERα | VHL | PEG | 16 | More Potent | - | [5][7] |
Table 2: Comparison of TBK1-Targeting PROTACs
For TANK-binding kinase 1 (TBK1), a clear length dependency was observed. Linkers shorter than 12 atoms failed to induce degradation, while potency increased with length, peaking around a 21-atom linker before decreasing.[8]
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 Degrader 1 | TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [8] |
| TBK1 Degrader 2 | TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | [8] |
| TBK1 Degrader 3 | TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [8] |
| TBK1 Degrader 4 | TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | [8] |
Table 3: Comparison of BTK-Targeting PROTACs
In a series of Bruton's tyrosine kinase (BTK) degraders, shorter linkers (e.g., 2 PEG units) were found to impair binding affinity for both BTK and the E3 ligase Cereblon (CRBN). In contrast, a noncovalent PROTAC with a longer, more flexible linker demonstrated the highest degradation potency.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (Mino Cells) | Dmax | Reference |
| RC-1 | BTK | CRBN | PEG-based | Less Potent | ~90% | |
| RC-2 | BTK | CRBN | PEG-based | Less Potent | ~90% | |
| NC-1 | BTK | CRBN | PEG-based (noncovalent) | 2.2 nM | 97% | |
| IR-1 | BTK | CRBN | PEG-based (irreversible) | < 10 nM | ~90% |
Experimental Protocols
Accurate assessment of PROTAC efficacy is crucial for structure-activity relationship (SAR) studies. Western blotting is the most common technique used to quantify target protein degradation and determine DC50 and Dmax values.[9]
Workflow for Evaluating PROTAC-Induced Degradation
The process involves treating cultured cells with the PROTAC, preparing cell lysates, and analyzing protein levels via Western Blot.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Methodology: Western Blot for PROTAC-Induced Degradation
This protocol provides a detailed procedure for assessing the degradation of a target protein in cultured cells.[9][10]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[9]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration of each sample using a BCA protein assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9]
-
Conclusion: The Linker as a Key Optimization Handle
The experimental data clearly demonstrates that the PEG linker is a critical determinant of PROTAC efficacy.[6] Its length must be carefully optimized to facilitate productive ternary complex formation, which is essential for potent and maximal protein degradation.[3] While PEG linkers offer significant advantages in terms of solubility and synthetic tractability, the optimal length is highly dependent on the specific target and E3 ligase pairing. Therefore, a systematic approach to linker design, exploring a range of lengths and compositions, is paramount for the development of successful and potent protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing Proteolysis: A Comparative Guide to the Impact of Linker Length on PROTAC Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how linker length influences the efficacy of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document delves into the critical role of the linker in mediating the formation of a productive ternary complex, ultimately leading to targeted protein degradation.
The design of a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system, is a multi-parameter optimization challenge.[1] The linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is not merely a spacer but a crucial determinant of a PROTAC's potency and effectiveness.[1][2] Its length and composition directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An improperly sized linker can lead to steric hindrance if too short, or an unstable ternary complex if too long, thereby diminishing the efficiency of protein degradation.[2][3]
The Crucial Role of the Linker in PROTAC Efficacy
The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Systematic variation of the linker length is a common strategy to identify the most potent PROTAC for a given target.[4]
This guide will explore the quantitative effects of linker length on PROTAC activity, provide detailed experimental protocols for assessing degradation, and visualize the underlying mechanisms and workflows.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies investigating the impact of linker length on the degradation of different target proteins.
Case Study 1: Estrogen Receptor-α (ERα) Degradation
In a study by Cyrus et al., a series of PROTACs targeting ERα were synthesized with varying linker lengths.[5][6][7] The results demonstrated a clear dependence of degradation efficiency on the number of atoms in the linker chain, with a 16-atom linker proving to be the most effective.[5][6][7]
| PROTAC Compound | Linker Length (atoms) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 11 | 9 | ERα | pVHL | MCF7 | > 10 | ~50 | [5] |
| 12 | 12 | ERα | pVHL | MCF7 | ~1 | > 75 | [5] |
| 13 | 16 | ERα | pVHL | MCF7 | ~0.1 | > 90 | [5][6][7] |
| 14 | 19 | ERα | pVHL | MCF7 | > 1 | ~75 | [5] |
| 15 | 21 | ERα | pVHL | MCF7 | > 10 | < 50 | [5] |
Note: DC50 and Dmax values are estimated from the graphical data presented in the cited literature.
Case Study 2: PI3K/mTOR Dual-Targeting Degradation
A study on dual-targeting PROTACs for PI3K and mTOR revealed that flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, generally lead to superior degradation.[8] The optimal degrader, GP262, utilized a C8 alkyl linker.[8]
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| GP262 | p110α | 227.4 | 71.3 | MDA-MB-231 | [8] |
| GP262 | p110γ | 42.23 | 88.6 | MDA-MB-231 | [8] |
| GP262 | mTOR | 45.4 | 74.9 | MDA-MB-231 | [8] |
The "Hook Effect" and Linker Optimization
A phenomenon known as the "hook effect" can be observed with PROTACs, where at high concentrations, the degradation efficiency decreases.[2][9] This is attributed to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation.[10] Optimizing the linker can help mitigate this effect by promoting positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[10]
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust experimental methods. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Quantification
This is the standard method for determining the extent of protein degradation.[2]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).[10]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Biophysical Assays for Ternary Complex Formation
Directly measuring the formation of the ternary complex can provide valuable insights into the mechanism of action and help optimize the linker.[10]
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
This assay uses donor and acceptor beads that generate a signal when brought into close proximity.
-
One bead is conjugated to an antibody or tag that binds the target protein, and the other to an antibody or tag that binds the E3 ligase.
-
In the presence of a PROTAC that forms a ternary complex, the beads are brought together, generating a luminescent signal.
2. FRET (Förster Resonance Energy Transfer):
-
This technique measures the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity.
-
The target protein and E3 ligase can be labeled with a FRET pair.
-
The formation of a ternary complex induced by the PROTAC brings the fluorophores close enough for FRET to occur.
3. SPR (Surface Plasmon Resonance):
-
This label-free technique measures changes in the refractive index at the surface of a sensor chip.
-
One of the proteins (e.g., the E3 ligase) is immobilized on the chip.
-
The binding of the target protein and the PROTAC to the immobilized protein is measured in real-time.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for assessing the impact of linker length on PROTAC activity.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Benchmarking Amino-PEG12-Boc: A Comparative Guide to Industry-Standard Linkers in Drug Conjugates
In the landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Amino-PEG12-Boc, a monodisperse polyethylene (B3416737) glycol (PEG) linker, against industry-standard cleavable and non-cleavable linkers. The following sections present a comprehensive analysis supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic candidates.
The Role of PEGylation in Advanced Drug Conjugates
Polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern drug conjugate design, offering several advantages over traditional aliphatic linkers. The incorporation of a PEG chain, such as the 12-unit PEG in this compound, imparts desirable physicochemical properties. These benefits include enhanced hydrophilicity, which can mitigate the aggregation often seen with hydrophobic payloads, and improved pharmacokinetics, leading to a longer circulation half-life. Furthermore, the flexibility and defined length of monodisperse PEG linkers can be crucial for optimizing the spatial orientation required for effective ternary complex formation in PROTACs.
Data Presentation: A Comparative Analysis of Linker Performance
Direct head-to-head comparative studies for this compound against all standard linkers are not extensively available in the public domain. However, by compiling data from various studies on structurally similar PEGylated linkers and established industry standards, a comparative overview can be constructed. The following tables summarize key performance indicators for different linker types.
Table 1: In Vitro Plasma Stability of Different Linker Types
| Linker Type | Representative Linker | System | Stability Metric (% Intact ADC) | Time Point | Reference |
| PEGylated (Non-Cleavable) | Thioether (similar to PEG12) | Human Plasma | >95% | 72 hours | |
| Cleavable (Peptide) | mc-vc-PABC | Human Plasma | ~85% | 7 days | |
| Cleavable (Peptide) | Val-Cit | Rat Serum | Not specified | 7 days | |
| Non-Cleavable | SMCC | Human Plasma | >90% | 168 hours |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Representative Linker | Cell Line | Payload | IC50 (nM) | Reference |
| PEGylated (Disulfide) | Disulfide-PEG12 | Karpas 299 (CD30+) | MMAE | ~20 | |
| Cleavable (Peptide) | Val-Cit-PABC | Jeko-1 (CD79b+) | MMAE | Not specified | |
| Non-Cleavable | SMCC | SK-BR-3 (HER2+) | DM1 | 0.026 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: The ADC is incubated at a concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantification: The amount of intact ADC, total antibody, and released payload is quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs are used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potency of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in drug conjugate development.
Conclusion
The selection of a linker is a pivotal decision in the development of ADCs and PROTACs, with a direct impact on the therapeutic index of the final conjugate. While industry-standard linkers such as mc-vc-PABC and SMCC have demonstrated clinical success, the incorporation of hydrophilic PEG spacers like this compound offers a compelling strategy to overcome challenges associated with payload hydrophobicity and to fine-tune the pharmacokinetic properties of the drug conjugate. The provided data and protocols offer a framework for the systematic evaluation of this compound against other linkers, enabling the rational design of next-generation targeted therapeutics. It is important to note that the optimal linker choice is context-dependent and should be empirically determined for each specific antibody, payload, and target combination.
Safety Operating Guide
Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG12-Boc are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound, a polyethylene (B3416737) glycol (PEG)-based linker, is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. While PEG compounds are often perceived as low-hazard, specific derivatives can possess properties that necessitate careful handling and disposal. Safety Data Sheets (SDS) for closely related compounds, such as Boc-NH-PEG12-CH2CH2COOH, indicate that this class of chemical can be harmful if swallowed and may cause skin, eye, and respiratory irritation. Therefore, it is crucial to treat this compound as a chemical waste product and not dispose of it through standard laboratory drains or as regular trash.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or glasses to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
All handling of this compound, including transfer to a waste container, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or aerosols.
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled waste container for the collection of this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date of waste accumulation.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: Waste Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from general laboratory traffic.
-
Controlled Environment: The storage area should be cool and dry. Refer to the product's storage instructions, which typically recommend storage at -20°C for the pure compound. While waste may not require such stringent conditions, avoiding extreme temperatures is prudent.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Liaise with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide Information: Be prepared to provide the EHS or contractor with the full chemical name and any available safety data for the waste.
-
Follow Institutional Procedures: Adhere strictly to your organization's established protocols for chemical waste pickup and handover.
Under no circumstances should this compound be disposed of down the sanitary sewer or placed in the regular trash.
III. Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classifications | Harmful if swallowed, Skin irritant, Eye irritant, Respiratory irritant | Safety Data Sheet for Boc-NH-PEG12-CH2CH2COOH |
| Recommended Storage | -20°C (for pure compound) | Product information for similar Boc-protected PEG linkers |
| Disposal Method | Approved Waste Disposal Plant | Safety Data Sheet for Boc-NH-PEG12-CH2CH2COOH (Precautionary Statement P501) |
| PPE Requirements | Safety glasses, gloves, lab coat | Standard laboratory practice for handling chemical reagents and information from various Safety Data Sheets. |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
